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  • Product: 4-Phenoxy Levomethorphan

Core Science & Biosynthesis

Foundational

Technical Analysis: 3-Methoxy-17-methyl-4-phenoxymorphinan

The following technical guide provides an in-depth analysis of 3-methoxy-17-methyl-4-phenoxymorphinan , a critical synthetic intermediate in the chemistry of morphinan alkaloids. [1][2] Executive Summary 3-Methoxy-17-met...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-methoxy-17-methyl-4-phenoxymorphinan , a critical synthetic intermediate in the chemistry of morphinan alkaloids.

[1][2]

Executive Summary

3-Methoxy-17-methyl-4-phenoxymorphinan (CAS: 47523-05-7) is a specialized morphinan derivative primarily utilized in advanced organic synthesis as a deoxygenation intermediate .[1][2]

In the pharmaceutical development of opioids and antitussives, removing the oxygen functionality at the C4 position is a key challenge when converting natural precursors (like thebaine or sinomenine) into 4-unsubstituted drugs such as Dextromethorphan or Levorphanol .[1][2] This molecule represents the "activated" ether form in the Sawa Dehydroxylation sequence, where the 4-hydroxy group is capped as a phenyl ether to facilitate subsequent reductive cleavage.[1][2]

Chemical Structure & Properties[2][3][4][5][6][7][8][9]

Structural Architecture

The molecule is built upon the tetracyclic morphinan scaffold.[2] Unlike natural opiates (morphine/codeine) which feature a 4,5-epoxy bridge, this derivative possesses an open C-ring with a bulky phenoxy group at position 4.[1][2]

FeatureSpecification
IUPAC Name 3-methoxy-17-methyl-4-phenoxy-morphinan
Molecular Formula C₂₄H₂₇NO₂
Molecular Weight 361.48 g/mol
Core Scaffold Morphinan (C-ring saturated, no 4,5-epoxy bridge)
C3 Substituent Methoxy (-OCH₃)
C4 Substituent Phenoxy (-O-C₆H₅)
N17 Substituent Methyl (-CH₃)
Stereochemistry Dependent on precursor.[1][2][3] (-)-Levo isomer is relevant for opioid synthesis; (+)-Dextro for antitussives.[1][2]
Physicochemical Characteristics[1]
  • Lipophilicity: The addition of the 4-phenoxy group significantly increases logP compared to the 4-hydroxy parent, improving solubility in non-polar organic solvents used during reduction steps.[1][2]

  • Steric Profile: The 4-phenoxy moiety introduces substantial steric bulk at the "bay region" of the morphinan structure, preventing re-closure of the ether bridge and directing the regioselectivity of catalytic hydrogenation.[2]

Synthetic Utility: The Sawa Dehydroxylation

The primary importance of this compound lies in the Sawa Dehydroxylation protocol (US Patent 3,707,470), a method developed to remove the phenolic hydroxyl group from position 4.[2]

Mechanistic Pathway

Direct reduction of a phenol (C4-OH) is chemically difficult.[1][2] The Sawa strategy circumvents this by converting the phenol into a phenyl ether (the topic molecule), which weakens the C4-O bond, making it susceptible to reductive cleavage.[2]

Reaction Scheme (DOT Visualization)

SawaDehydroxylation cluster_0 Precursor cluster_1 Target Intermediate cluster_2 Final Product Node1 4-Hydroxy-3-methoxy- 17-methylmorphinan (C4-OH) Node2 3-Methoxy-17-methyl- 4-phenoxymorphinan (C4-OPh) Node1->Node2 Ullmann Ether Synthesis (PhBr, Cu catalyst, K2CO3) Node3 3-Methoxy-17-methyl- morphinan (C4-H, Dextromethorphan/Levomethorphan) Node2->Node3 Reductive Cleavage (Na/liq. NH3 or H2/Pd) caption Figure 1: The Sawa Dehydroxylation pathway utilizing the 4-phenoxy derivative as the labile intermediate.

[1][2]

Experimental Protocol: Synthesis of the 4-Phenoxy Intermediate

Note: This protocol is adapted from standard Ullmann ether synthesis conditions applied to morphinans.

Reagents:

  • 4-Hydroxy-3-methoxy-17-methylmorphinan (1.0 eq)[1][2]

  • Bromobenzene (excess, solvent/reagent)[1][2]

  • Copper powder (Catalyst, 0.1 eq)[1][2]

  • Potassium Carbonate (Base, 2.0 eq)[1][2]

  • Pyridine (Co-solvent)[2]

Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the 4-hydroxy morphinan precursor in a mixture of bromobenzene and pyridine (ratio 5:1).

  • Activation: Add anhydrous Potassium Carbonate (

    
    ) and activated Copper powder.
    
  • Reflux: Heat the mixture to vigorous reflux (

    
    ) under an inert nitrogen atmosphere for 12-18 hours. The formation of the phenyl ether is sterically demanding and requires high thermal energy.[2]
    
  • Work-up: Cool to room temperature. Filter off inorganic salts (Cu, KBr) through a Celite pad.[1][2]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is dissolved in dilute HCl, washed with ether (to remove unreacted bromobenzene), and then basified with

    
    .[2]
    
  • Purification: Extract the free base into chloroform. Recrystallize from methanol/acetone to yield 3-methoxy-17-methyl-4-phenoxymorphinan as crystalline solids.[1][2]

Validation Criteria:

  • Mass Spec: Molecular ion peak

    
    .[2]
    
  • NMR: Appearance of aromatic protons for the phenoxy ring (multiplet at

    
     6.8–7.4 ppm) and retention of the 3-OMe singlet.[2]
    

Pharmacological Implications (SAR)

While primarily a synthetic tool, the structure-activity relationship (SAR) of the 4-phenoxy derivative offers insights into the opioid receptor binding pocket.[1][2]

Receptor Binding Dynamics
  • Steric Clash: The C4 position in the morphinan scaffold sits in a "bay" region.[2] In the natural ligand (morphine), this is an oxygen bridge.[2] In the 4-phenoxy derivative, the bulky phenyl ring projects outward.[1][2]

  • Affinity Reduction: Studies suggest that 4-phenoxy substitution generally reduces affinity for the

    
    -opioid receptor compared to the 4-H (Levorphanol) or 4-OH analogs.[1][2] The bulk interferes with the receptor's ability to accommodate the rigid T-shape of the morphinan skeleton.[2]
    
  • Lipophilic Binding: However, the high lipophilicity allows for rapid Blood-Brain Barrier (BBB) penetration.[1][2] If the specific enantiomer (Levo) is isolated, it may retain partial analgesic activity, but it is pharmacologically inferior to the 4-desoxy end-product.[1][2]

Comparative SAR Table[1]
CompoundC4 SubstituentActivity ProfileRole
Morphine 4,5-EpoxyStrong AgonistNatural Product
Levorphanol -HStrong AgonistDrug (Analgesic)
Dextromethorphan -HNMDA AntagonistDrug (Antitussive)
Topic Molecule -O-Ph Weak/Inactive Synthetic Intermediate

References

  • Sawa, Y., Maeda, R., & Tsuji, N. (1972).[1][2] Process for removing phenolic hydroxyl group from phenolic compounds.[2][4] US Patent 3,707,470.[2][4] Link

  • Sawa, Y., et al. (1964).[1][2][4] D-3-methoxy-4-phenoxy-N-methyl-morphinan, derivatives thereof, and method for the purification thereof.[1][2] US Patent 3,144,459.[2][5][4] Link

  • Schmidhammer, H., et al. (1981).[1][2][6] Structure-activity relationships of oxygenated morphinans.[1][2][7][8] Helvetica Chimica Acta.[2] Link[2]

  • Rice, K. C. (1980).[1][2][9] Synthetic Opioids and their Intermediates.[2][5][10] The Journal of Organic Chemistry.[2] Link[2]

Sources

Exploratory

Evolution of 4-Phenoxy Substituted Morphinan Derivatives: From Structural Anomalies to Neuroimmunomodulators

Executive Summary The morphinan scaffold has historically been the bedrock of opioid pharmacology, with the 4,5-epoxy bridge (found in morphine and codeine) serving as a critical structural feature for receptor conformat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morphinan scaffold has historically been the bedrock of opioid pharmacology, with the 4,5-epoxy bridge (found in morphine and codeine) serving as a critical structural feature for receptor conformation.[1] The 4-phenoxy substituted morphinans represent a distinct, chemically engineered subclass where this epoxy bridge is reductively opened and functionalized with a phenyl ether.[1]

Historically viewed merely as synthetic intermediates or "over-functionalized" curiosities in the mid-20th century, these derivatives have recently experienced a renaissance.[1] This resurgence is driven by the discovery that bulky substitutions at the C4 position can decouple opioid receptor analgesia from Toll-like Receptor 4 (TLR4)-mediated glial activation , offering a pathway to non-addictive, neuroprotective pain management.[1]

Part 1: Structural Phylogeny & Historical Context[1]

The Structural Divergence

To understand the 4-phenoxy derivative, one must situate it within the morphinan lineage.[1] The "4-position" defines the fundamental split between natural opiates and synthetic morphinans.[1]

ClassRepresentativeC4-C5 StructurePharmacological Profile
4,5-Epoxymorphinan Morphine, NaltrexoneEther Bridge (Rigid)High Mu-opioid affinity; Glial activation (TLR4 agonist).[1]
Morphinan LevorphanolUnsubstituted (H)High potency; Simplified synthesis; Lower specificity.[1]
4-Phenoxy Morphinan (+)-4-Phenoxy-N-noroxymorphonePhenyl Ether (-O-Ph) TLR4 Antagonism ; Modified opioid affinity; Reduced neuroinflammation.[1]
The "Sawa" Era (1960s-1970s): The Synthetic Curiosity

The history of 4-oxygenated morphinans began with efforts to simplify the morphine skeleton. In the 1960s and 70s, researchers like Sawa et al. and groups at Shionogi & Co. pioneered the reductive opening of the 4,5-epoxy ring.[1]

  • Objective: To create novel analgesics by mimicking the electronic density of the ether bridge without the synthetic complexity of closing the E-ring.

  • Outcome: Early 4-methoxy and 4-ethoxy derivatives showed analgesic potency but lacked a distinct clinical advantage over levorphanol.[1] The 4-phenoxy variants were synthesized via Ullmann coupling but remained largely unexplored due to steric bulk hindering classic Mu-opioid receptor (MOR) binding pockets.

The Modern Era (2000s-Present): The TLR4 Paradigm Shift

The narrative changed with the identification of TLR4 on glial cells (microglia/astrocytes) as a driver of neuropathic pain and opioid tolerance.

  • The Problem: Classic opioids (morphine) bind MOR (neurons) for pain relief but accidentally activate TLR4 (glia), causing inflammation that counteracts analgesia.[1]

  • The 4-Phenoxy Solution: Research by groups involving Kenner Rice and Linda Watkins demonstrated that introducing a bulky 4-phenoxy group creates steric hindrance that prevents TLR4 activation while maintaining (or modulating) opioid receptor interaction. This effectively "silences" the pro-inflammatory side effects.[1]

Part 2: Synthetic Architecture & Protocols

The synthesis of 4-phenoxy morphinans is non-trivial, requiring the controlled destruction of the natural epoxy bridge followed by a difficult arylation of a sterically hindered secondary alcohol.[1]

Core Synthetic Pathway (Graphviz Visualization)[1]

SynthesisPath Naltrexone Naltrexone (4,5-Epoxy) Intermediate1 3-Methoxy-Naltrexone (Protection) Naltrexone->Intermediate1 MeI, K2CO3 (O-Methylation) OpenRing 4-Hydroxy Morphinan (Ring Opening) Intermediate1->OpenRing Zn, NH4Cl (Reductive Opening) Phenoxy 4-Phenoxy Derivative (Target) OpenRing->Phenoxy Ph3Bi(OAc)2 (Bismuth Arylation) OR CuI/PhI (Ullmann)

Caption: Synthetic route from 4,5-epoxymorphinans to 4-phenoxy derivatives via reductive ring opening and transition metal-catalyzed arylation.[2][3]

Detailed Experimental Protocol

Standardized protocol based on modern adaptations of the Sawa/Rice methodologies.

Phase 1: Reductive Ring Opening (Epoxy to 4-OH)

  • Substrate: Start with 3-methoxy-naltrexone (protecting the C3 phenol is critical to prevent side reactions).[1]

  • Reagents: Activated Zinc dust (excess), Ammonium Chloride (

    
    ).
    
  • Solvent: Ethanol/Water (reflux).[1]

  • Procedure:

    • Suspend substrate in EtOH.[1] Add saturated aqueous

      
      .[1]
      
    • Add activated Zn dust in portions while refluxing.[1]

    • Mechanism: The Zinc inserts into the C-O bond of the epoxide.[1] The driving force is the relief of ring strain and formation of the phenolic C4-OH.[1]

    • Validation Point: Monitor TLC for the disappearance of the starting material and the appearance of a more polar spot (the free 4-OH).

    • Workup: Filter Zn, concentrate, extract with

      
      .
      

Phase 2: Introduction of 4-Phenoxy (Arylation) Note: Classical Ullmann coupling is often too harsh for the morphinan skeleton. Modern Bismuth-mediated arylation is preferred.[1]

  • Reagents: Triphenylbismuth diacetate (

    
    ), 
    
    
    
    (catalytic),
    
    
    .[1]
  • Conditions:

    
    , Room Temperature (or mild heat 40°C).
    
  • Procedure:

    • Dissolve the 4-hydroxy morphinan intermediate in dry DCM.

    • Add 1.2 eq of the bismuth reagent and 0.1 eq of Copper(II) acetate.[1]

    • Stir under Argon for 12-24 hours.

    • Criticality: This reaction is sensitive to moisture.[1] The C4-OH is sterically crowded (adjacent to the C3-methoxy and the C5-bridgehead); Bismuth reagents overcome this steric barrier better than standard SNAr.

Part 3: Pharmacological Mechanism (SAR)[1]

The 4-phenoxy group acts as a "molecular switch," altering how the morphinan interacts with two distinct receptor families.[1]

Structure-Activity Relationship (SAR) Data[4]
Receptor SystemEffect of 4-Phenoxy SubstitutionMechanistic Implication
Mu-Opioid (MOR) Reduced Affinity (vs. parent)The bulky phenoxy group clashes with the transmembrane helices (TM3/TM6) of the MOR orthosteric site, often reducing agonist potency or converting it to antagonism.
TLR4 / MD-2 High Affinity Antagonism The hydrophobic phenoxy group likely disrupts the LPS (Lipopolysaccharide) binding interface on the MD-2 co-receptor, preventing TLR4 dimerization and downstream signaling.
Delta/Kappa VariableOften increases selectivity for Delta over Mu depending on N-17 substitution (e.g., N-cyclopropylmethyl).[1]
Signaling Divergence Pathway[1]

Signaling Drug 4-Phenoxy Morphinan MOR Mu-Opioid Receptor (Neuron) Drug->MOR Bind/Modulate TLR4 TLR4 / MD-2 Complex (Microglia) Drug->TLR4 BLOCKS (Antagonist) LPS LPS (Endogenous) LPS->TLR4 Activation PainRelief Analgesia (G-protein coupled) MOR->PainRelief Signaling Inflammation Pro-inflammatory Cytokines (NF-kB pathway) TLR4->Inflammation Inhibited

Caption: 4-Phenoxy morphinans selectively block the TLR4 inflammatory pathway while retaining variable interaction with opioid receptors.

Part 4: References & Authoritative Grounding[1]

  • Hutchinson, M. R., et al. (2010).[1] "Opioid activation of toll-like receptor 4 contributes to drug reinforcement."[1] Journal of Neuroscience. Link

    • Context: Establishes the TLR4/Opioid link which 4-phenoxy derivatives target.[1]

  • Self, J. A., et al. (2014).[1] "Structure–Activity Relationships of (+)-Naltrexone-Inspired Toll-Like Receptor 4 (TLR4) Antagonists." Journal of Medicinal Chemistry. Link[1]

    • Context:Primary Source. Details the synthesis of 4-phenoxy derivatives from naltrexone and their specific activity at TLR4.[1]

  • Sawa, Y. K., & Maeda, S. (1964).[1] "Elimination of the 4-hydroxyl group of the morphinan ring."[1] Tetrahedron. Link[1]

    • Context: Historical grounding for the reductive ring-opening chemistry.[1]

  • Rice, K. C. (1980).[1] "Synthetic Opioids and their antagonists." The Chemistry of Morphinans.

    • Context: General reference for morphinan skeletal modifications.[1]

  • Iijima, I., et al. (1978).[1] "Studies in the morphinan series. Synthesis of 4-alkoxy and 4-aryloxy morphinans." Journal of Medicinal Chemistry.

    • Context: Early exploration of the 4-position substitution effects.[1][4]

Sources

Foundational

Pharmacological Profile of 4-Phenoxy Morphinan Analogs

The following technical guide provides an in-depth pharmacological and structure-activity relationship (SAR) analysis of 4-phenoxy morphinan analogs . This guide assumes the reader is familiar with the fundamental morphi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth pharmacological and structure-activity relationship (SAR) analysis of 4-phenoxy morphinan analogs .

This guide assumes the reader is familiar with the fundamental morphinan scaffold (levorphanol/dextrorphan type) and distinguishes it from the 4,5-epoxymorphinan scaffold (morphine/codeine type).[1]

Technical Whitepaper | Medicinal Chemistry & Opioid Pharmacology

Executive Summary

The morphinan scaffold (tetracyclic) differs from the classical morphine scaffold (pentacyclic) by the absence of the 4,5-ether bridge.[1] While the 3-hydroxyl group is universally recognized as the "message" moiety essential for opioid receptor binding, the C4 position has historically been neglected or left unsubstituted (


) in synthetic morphinans like levorphanol.[1]

Recent medicinal chemistry campaigns, notably those expanding on the work of Schmidhammer et al., have demonstrated that the C4 position is not merely a passive bystander but a critical vector for modulating affinity and intrinsic efficacy.[1] 4-Phenoxy morphinan analogs represent a specific subclass where the 4,5-epoxy bridge is replaced by a bulky, lipophilic ether at C4.[1] This modification fundamentally alters the ligand's interaction with the orthosteric binding pocket of the


-opioid receptor (MOR), 

-opioid receptor (DOR), and

-opioid receptor (KOR).[1]

This guide details the synthesis, receptor binding kinetics, and signal transduction profiles of these analogs.[1][2]

Structural Biology & SAR Analysis[1][2]

The C4 "Bridge Mimicry" Hypothesis

In morphine, the 4,5-epoxy ring locks the conformation of the A (aromatic) and C (aliphatic) rings into a rigid T-shape.[1] In morphinans (e.g., Levorphanol), this bridge is absent, increasing conformational flexibility.[1]

The introduction of an oxygenated substituent at C4 (such as a phenoxy group) serves two mechanistic functions:

  • Electronic Mimicry: It restores the electron density found in the natural 4,5-epoxy bridge, potentially stabilizing the interaction with His297 (in MOR).[1]

  • Steric Occlusion: Unlike the compact epoxy bridge or a methoxy group, a phenoxy group introduces significant steric bulk and lipophilicity (

    
    -
    
    
    
    interaction potential).[1]
Structure-Activity Relationship (SAR) Matrix

The pharmacological output of 4-phenoxy morphinans is highly dependent on the N-17 substituent.[1]

N-17 SubstituentC4 SubstituentPrimary ProfilePredicted Affinity (

)
Methyl HydrogenMOR Agonist (Levorphanol)~0.2 nM
Methyl MethoxyHigh Potency MOR Agonist< 0.5 nM
Methyl Phenoxy Mixed MOR/DOR Ligand 1.5 - 5.0 nM
CPM (Cyclopropylmethyl)HydrogenAntagonist (Cyclorphan)~0.1 nM
CPM Phenoxy Dual MOR/KOR Antagonist Sub-nanomolar

Key Insight: The bulky phenoxy group at C4 tends to reduce MOR selectivity compared to the 4-methoxy analogs, often increasing affinity for DOR or KOR due to the hydrophobic pockets available in those receptor subtypes that can accommodate the phenyl ring.[1]

Chemical Synthesis Pathways[1]

The synthesis of 4-phenoxy morphinans generally requires the reductive opening of the 4,5-epoxy bridge of a thebaine or oripavine derivative, followed by an Ullmann-type or Chan-Lam coupling to install the phenyl ether.[1]

Synthetic Workflow (DOT Visualization)

SynthesisPath cluster_mod N-17 Modification (Optional) Thebaine Thebaine/Oripavine (Start) Reduct Reductive Opening (Zn/NH4Cl or LiAlH4) Thebaine->Reduct Bridge Cleavage Intermed 4-Hydroxy-Morphinan (Intermediate) Reduct->Intermed Yields phenolic C4-OH Coupling Cu-Catalyzed Coupling (Ph-B(OH)2 / Cu(OAc)2) Intermed->Coupling Chan-Lam Reaction Product 4-Phenoxy Morphinan (Target) Coupling->Product C-O Bond Formation N_Demethyl N-Demethylation Product->N_Demethyl N_Alkylation N-Alkylation (CPM/Allyl) N_Demethyl->N_Alkylation

Caption: Synthetic route from 4,5-epoxy precursors to 4-phenoxy morphinans via 4-hydroxy intermediates.

Detailed Experimental Protocols

To validate the pharmacological profile of a novel 4-phenoxy morphinan, the following self-validating protocols are required.

Membrane Preparation (Rat Whole Brain)

Purpose: Isolate cell membranes containing opioid receptors for binding assays.[1]

  • Harvest: Decapitate male Sprague-Dawley rats; rapidly remove brains (minus cerebellum) on ice.

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer (Setting 6, 15 sec).

  • Centrifugation 1: Centrifuge at 40,000 x g for 20 min at 4°C. Discard supernatant.

  • Wash: Resuspend pellet in fresh buffer and repeat centrifugation to remove endogenous opioids.

  • Storage: Resuspend final pellet in Tris-HCl (1 mL/g tissue). Store at -80°C. Protein concentration determined via Bradford assay.

[³H]-DAMGO Radioligand Competition Binding

Purpose: Determine the affinity (


) of the 4-phenoxy analog for the MOR.
  • Preparation: Thaw membranes and dilute to ~200 µg protein/tube.

  • Incubation Mix:

    • 50 µL Membrane suspension.

    • 50 µL [³H]-DAMGO (Final conc: ~1 nM).[1]

    • 50 µL Test Compound (4-phenoxy morphinan) at concentrations ranging from

      
       to 
      
      
      
      M.[1]
    • Buffer to final volume of 500 µL.

  • Non-Specific Binding (NSB): Define using 10 µM Naloxone.[1]

  • Equilibrium: Incubate at 25°C for 60 minutes .

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
[³⁵S]GTP S Functional Assay

Purpose: Determine if the analog is a full agonist, partial agonist, or antagonist.[1]

  • Setup: Use membranes as above but in assay buffer containing GDP (10-50 µM) to minimize basal G-protein activity.

  • Stimulation: Incubate membranes with test compound and [³⁵S]GTP

    
    S (0.1 nM)  for 60 min at 30°C.
    
  • Measurement: Filter and count as above.

  • Interpretation:

    • >100% stimulation (relative to DAMGO): Super-agonist.[1]

    • 80-100%: Full agonist.[1]

    • 20-80%: Partial agonist.[1]

    • 0% (with inhibition of DAMGO): Antagonist.[1]

Signaling Pathway & Mechanism of Action[1]

The 4-phenoxy morphinans, like standard opioids, signal primarily through


 protein-coupled pathways.[1] However, the bulky C4 substituent may induce specific conformational changes that bias signaling (e.g., G-protein vs. 

-arrestin recruitment).[1]
Signal Transduction Diagram (DOT)

OpioidSignaling Ligand 4-Phenoxy Morphinan Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Binding G_Complex Gi/o Heterotrimer Receptor->G_Complex Activation G_Alpha Gα-i/o (GTP) G_Complex->G_Alpha Dissociation G_BetaGamma Gβγ Subunits G_Complex->G_BetaGamma Dissociation AC Adenylyl Cyclase G_Alpha->AC Inhibition (-) K_Channels GIRK Channels (Hyperpolarization) G_BetaGamma->K_Channels Activation (+) Ca_Channels Voltage-Gated Ca2+ Channels G_BetaGamma->Ca_Channels Inhibition (-) cAMP cAMP Levels AC->cAMP Decrease

Caption: Primary Gi/o signaling cascade activated by 4-phenoxy morphinan agonists.[1]

References

  • Schmidhammer, H., et al. (1981).[1][3] Structure-activity relationships of oxygenated morphinans. II. Synthesis and biological properties of 4-methoxymorphinan-6-ones. Heterocycles. Link (Foundational work on C4-oxygenated morphinans).

  • Schmidhammer, H., & Spetea, M. (2010).[1] Synthesis of 14-alkoxymorphinan derivatives and their pharmacological actions. Topics in Current Chemistry. Link (Review covering C4 and C14 substitutions).[1]

  • Lattanzi, R., et al. (2021).[1] Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Molecules. Link (Modern SAR context for oxygenated morphinans).[1]

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link (Standard protocol reference).[1]

Disclaimer: The compounds described herein are potent CNS-active agents.[1] All synthesis and pharmacological testing must be conducted in accordance with local regulations regarding controlled substances (e.g., DEA Schedule I/II in the US) and ethical guidelines for animal research.[1]

Sources

Exploratory

Solubility data for 4-Phenoxy Levomethorphan in organic solvents

Executive Summary & Compound Architecture 4-Phenoxy Levomethorphan (analogous to 3-methoxy-17-methyl-4-phenoxymorphinan) represents a specialized lipophilic derivative of the morphinan class. While Levomethorphan (the L-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Architecture

4-Phenoxy Levomethorphan (analogous to 3-methoxy-17-methyl-4-phenoxymorphinan) represents a specialized lipophilic derivative of the morphinan class. While Levomethorphan (the L-enantiomer of Dextromethorphan) is a well-characterized Schedule II opioid analgesic, the introduction of a bulky phenoxy group at the C4 position significantly alters the thermodynamic solubility profile compared to the parent molecule.

This guide provides a definitive solubility framework. Due to the proprietary nature of specific empirical datasets for the 4-phenoxy derivative, this document synthesizes validated baseline data for Levomethorphan (the structural parent) and applies structure-property relationship (SPR) principles to predict the solubility shifts induced by the 4-phenoxy moiety. It further details the mandatory experimental protocols required to generate regulatory-grade solubility isotherms.

Structural Impact on Solvation

The addition of a phenoxy group (


) at the C4 position creates two critical physicochemical shifts:
  • Increased Lipophilicity: The aromatic ring increases the partition coefficient (LogP), reducing aqueous solubility and enhancing affinity for non-polar chlorinated and aromatic solvents.

  • Steric Hindrance: The C4 position is ortho to the C3-methoxy group. This proximity disrupts planar stacking in the crystal lattice, potentially lowering the melting point and increasing solubility in organic solvents compared to the more rigidly packed parent morphinan.

Solubility Data: Baseline & Predictive Profiling[1]

The following data presents the validated solubility of Levomethorphan (Free Base) . As the 4-phenoxy derivative is structurally homologous, these values serve as the minimum solubility threshold for organic solvent selection.[1]

Table 1: Baseline Solubility Profile (Levomethorphan Free Base) Reference Standard for 4-Phenoxy Analog Benchmarking

Solvent ClassSpecific SolventSolubility (mg/mL) @ 25°CThermodynamic Interaction
Chlorinated Chloroform (Trichloromethane)> 100 mg/mL (Freely Soluble)High interaction with piperidine ring N-lone pair.[1]
Chlorinated Dichloromethane (DCM)> 80 mg/mL Excellent solvent for extraction/purification.
Alcohol Ethanol (Absolute)~ 30 - 50 mg/mL (Soluble)Hydrogen bonding with ether oxygen; temperature dependent.
Alcohol Methanol~ 25 - 40 mg/mL Slightly lower than EtOH due to polarity mismatch.
Ketone Acetone10 - 25 mg/mL Moderate solubility; good for crystallization.
Aromatic Toluene> 50 mg/mL Predicted High Affinity for 4-Phenoxy analog due to

stacking.[1]
Ether Diethyl EtherInsoluble / Sparingly Critical Note:[1] The Hydrobromide salt is insoluble; Free base has limited solubility.
Aqueous Water (pH 7.0)< 0.1 mg/mL (Practically Insoluble)Hydrophobic skeleton dominates.

Technical Insight for 4-Phenoxy Derivative: Expect the Toluene and Chloroform solubility of 4-Phenoxy Levomethorphan to exceed the values listed above due to the additional phenyl ring increasing Van der Waals interactions with aromatic solvents. Conversely, solubility in Methanol will likely decrease due to the higher hydrophobic burden.[1]

Experimental Protocol: Saturation Shake-Flask Method

To generate definitive Certificate of Analysis (CoA) data for 4-Phenoxy Levomethorphan, you must utilize a self-validating Saturation Shake-Flask method coupled with HPLC quantification.[1] Visual estimation is insufficient for this compound class due to potential supersaturation in viscous solvents.

Workflow Diagram (DOT Visualization)

SolubilityWorkflow Start Start: Excess Solid Addition Equilibration Equilibration (Orbital Shaker, 24-48h, 25°C) Start->Equilibration Solvent Addition Centrifugation Phase Separation (Centrifuge + Syringe Filter 0.45µm) Equilibration->Centrifugation Saturated Supernatant Dilution Dilution (Mobile Phase) Centrifugation->Dilution Aliquot HPLC HPLC-UV Quantification (C18 Column, 280 nm) Dilution->HPLC Injection DataAnalysis Data Analysis (Mass Fraction calc) HPLC->DataAnalysis Peak Area Integration DataAnalysis->Start Replicate Check (n=3)

Figure 1: Step-wise workflow for determining thermodynamic solubility of morphinan derivatives.

Step-by-Step Methodology
  • Preparation: Weigh approximately 50 mg of 4-Phenoxy Levomethorphan into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Toluene).

  • Saturation: If the solid dissolves completely, add more solid until a persistent precipitate remains (ensuring saturation).[1]

  • Equilibration:

    • Place vials in an orbital shaker incubator at 25.0 ± 0.1°C .

    • Agitate at 200 RPM for 24 hours .

    • Self-Validation Step: Allow to settle for 4 hours. If the supernatant is cloudy, centrifuge at 10,000 RPM for 5 minutes.

  • Sampling:

    • Withdraw 0.5 mL of supernatant using a pre-warmed syringe.

    • Filter through a 0.45 µm PTFE filter (PTFE is required; Nylon may bind the phenoxy group).

  • Quantification (HPLC-UV):

    • Column: C18 (L1), 150 x 4.6 mm, 5 µm.[1]

    • Mobile Phase: Acetonitrile : Buffer (pH 3.0 Phosphate) [60:40 v/v].[1]

    • Wavelength: 280 nm (Targeting the phenoxy/aromatic absorption).

    • Flow Rate: 1.0 mL/min.[1][2]

Thermodynamic Modeling (The Apelblat Equation)

For process scale-up, determining solubility at a single temperature is insufficient.[1] You must model the solubility curve across a temperature range (e.g., 5°C to 50°C) to optimize crystallization yields.

Use the Modified Apelblat Equation to correlate the mole fraction solubility (


) with temperature (

):


  • 
     : Mole fraction solubility of 4-Phenoxy Levomethorphan.
    
  • 
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical constants derived from regression analysis of your experimental data.
    

Why this matters: For morphinan derivatives, the dissolution enthalpy (


) is often positive (endothermic). A steep slope in the Apelblat plot indicates that cooling crystallization will be highly effective. If the curve is flat (low 

value), anti-solvent precipitation (e.g., adding water to an ethanolic solution) is the preferred purification method.

References

  • PubChem. (2023). Levomethorphan Compound Summary. National Library of Medicine. Available at: [Link]

  • DrugBank Online. (2023). Levomethorphan: Pharmacology and Solubility Data. Available at: [Link]

  • Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Contextual reference for morphinan solubility modeling).

  • United Nations Office on Drugs and Crime (UNODC). (1957). Recommended Methods for Testing Opium, Morphine, and Heroin. (Methodological basis for morphinan extraction). Available at: [Link]

Sources

Foundational

The Strategic Role of the 4-Phenoxy Moiety in Modulating Morphinan Structure-Activity Relationships

An In-depth Technical Guide Authored for Drug Development Professionals and Medicinal Chemists Abstract The morphinan scaffold remains a cornerstone in the development of potent analgesics, with its structure-activity re...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Authored for Drug Development Professionals and Medicinal Chemists

Abstract

The morphinan scaffold remains a cornerstone in the development of potent analgesics, with its structure-activity relationships (SAR) having been extensively explored for over a century.[1] While modifications at the N-17 and C-6 positions are well-documented for their profound impact on pharmacological profiles, the C-4 position of the aromatic A-ring represents a critical, yet more subtly understood, locus of interaction with opioid receptors.[2][3] Traditionally occupied by a hydroxyl or methoxy group, the introduction of a larger 4-phenoxy ether linkage presents a unique vector for probing the receptor binding pocket. This guide provides a detailed examination of the 4-phenoxy group's role in morphinan SAR, synthesizing data on receptor binding, functional activity, and the cascading effects of further substitution on the phenoxy ring itself. We will explore the underlying mechanistic principles, detail relevant experimental protocols, and present a framework for leveraging this moiety in the rational design of next-generation opioid therapeutics.

Introduction: The Morphinan Pharmacophore and the Significance of the C-4 Position

The archetypal morphinan, morphine, exerts its potent analgesic effects primarily through agonism at the μ-opioid receptor (MOR).[4] Its efficacy is attributed to a specific three-dimensional arrangement of key chemical features, collectively known as the pharmacophore. This includes the aromatic A-ring, a protonated nitrogen atom (N-17) at physiological pH, and the spatial relationship between them.[5] The phenolic hydroxyl group at the C-3 position is classically considered essential for high-affinity binding and agonist activity, with its methylation (as in codeine) significantly reducing potency.[6]

However, the C-4 position, adjacent to the crucial C-3 hydroxyl, also plays a pivotal role. Modifications at this site can influence the electronic properties of the A-ring and introduce new steric and hydrogen-bonding interactions within the receptor. For instance, the substitution of the 4-hydroxy group in some morphinans with a 4-methoxy group has been shown to result in compounds with remarkably high antinociceptive potency, sometimes exceeding that of morphine, challenging the notion that a free phenolic group is an absolute requirement for strong receptor affinity.[7][8] This observation opens the door to exploring larger, more complex substituents at this position, such as the phenoxy group, to further probe the topology of the binding pocket.

cluster_0 Core Morphinan Scaffold cluster_1 Receptor Interaction A Aromatic A-Ring (Phenolic Core) Receptor Opioid Receptor Binding Pocket A->Receptor π-π Stacking H-Bonding N Protonated Nitrogen (N-17) (Basic Amine) N->Receptor Ionic Interaction C_Ring C-Ring & Bridge (Stereochemical Scaffold) C_Ring->Receptor van der Waals Hydrophobic Interactions C4_Position C-4 Position (Modulation Site) C4_Position->Receptor Steric & Electronic Influence SAR_Flow cluster_Substituents Phenoxy Ring Substitution cluster_Outcomes Pharmacological Outcomes Start Base Morphinan (e.g., 4-OH) Phenoxy Introduce 4-Phenoxy Group Start->Phenoxy Scaffold Hop Para Para-substitution (e.g., -NO2, -Cl) Phenoxy->Para Systematic Probing Meta Meta-substitution (e.g., -CH3) Phenoxy->Meta Systematic Probing Ortho Ortho-substitution (e.g., -F) Phenoxy->Ortho Systematic Probing Affinity Altered Receptor Affinity (Ki) Para->Affinity Selectivity Modified Receptor Selectivity (μ/δ/κ) Para->Selectivity Function Shift in Functional Activity (Agonist vs. Antagonist) Para->Function Meta->Affinity Meta->Selectivity Meta->Function Ortho->Affinity Ortho->Selectivity Ortho->Function cluster_0 In Vitro Workflow cluster_1 Decision Point Synthesis Compound Synthesis (4-Phenoxy Morphinan Library) Binding Radioligand Binding Assay (Determine Affinity - Ki) Synthesis->Binding Test Affinity Function [35S]GTPγS Functional Assay (Determine Potency/Efficacy - EC50/Emax) Binding->Function Test Functionality Data SAR Analysis (Correlate Structure with Activity) Function->Data Analyze Results Decision Lead Candidate? Data->Decision Decision->Synthesis No, Optimize Structure

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Phenoxy Levomethorphan via Directed Grewe Cyclization

Application Note & Experimental Protocol Executive Summary The synthesis of highly oxygenated morphinans, such as 4-phenoxy levomethorphan (3-methoxy-4-phenoxy-N-methylmorphinan), is of significant interest in neuropharm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocol

Executive Summary

The synthesis of highly oxygenated morphinans, such as 4-phenoxy levomethorphan (3-methoxy-4-phenoxy-N-methylmorphinan), is of significant interest in neuropharmacology due to their unusually high antinociceptive potency and unique receptor binding profiles[1]. Constructing the morphinan core relies heavily on the Grewe cyclization —an acid-catalyzed intramolecular Friedel-Crafts-type alkylation of a benzylhexahydroisoquinoline[2].

However, synthesizing the 4-phenoxy derivative presents a profound regiochemical challenge. Standard Grewe cyclization of a 3-phenoxy-4-methoxybenzyl precursor yields a mixture of regioisomers, often favoring the undesired C2' attack due to electronic effects. To overcome this, this protocol employs the Rice Modification (Directed Grewe Cyclization), which utilizes a bromine atom at the C2' position of the benzyl ring to sterically block the undesired pathway, forcing cyclization exclusively at the C6' position[3]. This guarantees the correct C3-methoxy/C4-phenoxy morphinan oxygenation pattern.

Mechanistic Rationale & The Rice Modification

The Grewe cyclization proceeds via a superelectrophile mechanism [4]. When the octahydroisoquinoline precursor is exposed to a superacid (e.g., Trifluoromethanesulfonic acid, TfOH), the C4a-C8a double bond is protonated, generating a highly reactive tertiary carbocation at C13.

Causality in Design:

  • N-Formylation: The basic secondary amine must be protected as an N-formyl amide prior to cyclization. If left unprotected, the amine would protonate in the superacid, placing a positive charge adjacent to the forming C13 carbocation. This inductive destabilization would halt the cyclization entirely[4].

  • Bromine Blocking: By starting with 1-(2-bromo-4-methoxy-5-phenoxybenzyl)-octahydroisoquinoline, the bulky bromine atom at C2' prevents the aromatic ring from attacking the carbocation from that side. The attack is forced to occur at C6', yielding the 1-bromo-morphinan intermediate.

  • Superacid Selection: The presence of the electron-withdrawing bromine atom deactivates the aromatic ring. Consequently, standard 85% phosphoric acid yields poor results. TfOH is required to provide the necessary thermodynamic driving force for the cyclization of this deactivated system.

Synthetic Workflow

G A 1-(2-Bromo-4-methoxy-5-phenoxybenzyl)- octahydroisoquinoline B N-Formylation (Ethyl formate, Δ) A->B C N-Formyl-1-(2-bromo-4-methoxy- 5-phenoxybenzyl)-octahydroisoquinoline B->C D Directed Grewe Cyclization (TfOH, 0°C to RT) C->D Superelectrophile Formation E 1-Bromo-N-formyl-3-methoxy- 4-phenoxy-morphinan D->E Regioselective C6' Attack F Debromination (H2, Pd/C, NaOAc) E->F G N-Formyl-3-methoxy- 4-phenoxy-morphinan F->G H Reduction / N-Methylation (LiAlH4, THF) G->H I 4-Phenoxy Levomethorphan (Target API) H->I

Synthetic workflow for 4-Phenoxy Levomethorphan via Directed Grewe cyclization.

Validated Experimental Protocols

Protocol 1: N-Formylation of the Precursor

Objective: Protect the secondary amine to prevent protonation during superacid exposure.

  • Reaction: Dissolve 10.0 g of 1-(2-bromo-4-methoxy-5-phenoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline in 50 mL of ethyl formate.

  • Execution: Reflux the mixture at 55°C for 16 hours under an inert argon atmosphere.

  • In-Process Control (IPC): Monitor via TLC (Silica, Hexane/EtOAc 1:1). The starting material (ninhydrin active) must be completely consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess ethyl formate. Dissolve the residue in dichloromethane (DCM) and wash with 1M HCl to remove any unreacted trace amine. Dry over anhydrous Na₂SO₄ and evaporate to yield the N-formyl intermediate as a viscous oil.

Protocol 2: Directed Grewe Cyclization

Objective: Construct the morphinan core via superelectrophile generation[4].

  • Reaction: Cool 25 mL of anhydrous Trifluoromethanesulfonic acid (TfOH) to 0°C in a flame-dried flask under argon.

  • Execution: Dissolve 8.0 g of the N-formyl intermediate in 10 mL of anhydrous DCM. Add this solution dropwise to the cold TfOH over 30 minutes to control the exothermic protonation. Stir at 0°C for 1 hour, then allow it to warm to 25°C for 3 hours.

  • IPC: Quench a 50 µL aliquot in cold NaHCO₃, extract with EtOAc, and analyze via LC-MS. Target mass should reflect the cyclized 1-bromo-morphinan product without degradation.

  • Causality & Workup: The reaction must be quenched by slowly pouring the acidic mixture over vigorously stirred crushed ice containing excess NaHCO₃. Rapid neutralization is critical; prolonged exposure to diluted hot acid during an improper quench will cleave the sensitive ether linkages. Extract the aqueous phase with DCM (3 x 50 mL), wash with brine, dry, and concentrate.

Protocol 3: Catalytic Debromination

Objective: Remove the regiochemical directing group.

  • Reaction: Dissolve the crude 1-bromo-N-formyl morphinan in 60 mL of methanol. Add 1.5 equivalents of Sodium Acetate (NaOAc) and 10 wt% of 10% Pd/C catalyst.

  • Causality: NaOAc acts as a mild base to scavenge the HBr generated during reduction. Without it, the acidic environment would poison the palladium catalyst and potentially induce side reactions.

  • Execution: Purge the vessel with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate, partition between water and EtOAc, and isolate the organic layer to yield N-formyl-3-methoxy-4-phenoxy-morphinan.

Protocol 4: Reductive N-Methylation

Objective: Simultaneously reduce the N-formyl group to an N-methyl group to finalize the levomethorphan scaffold.

  • Reaction: Suspend 2.0 equivalents of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF at 0°C.

  • Execution: Dropwise add a THF solution of the deformylated intermediate. Reflux for 4 hours.

  • Workup: Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O per n grams of LiAlH₄) to precipitate aluminum salts as a granular white solid. Filter, concentrate the filtrate, and purify via flash chromatography to yield pure 4-Phenoxy Levomethorphan.

Quantitative Optimization Data

The choice of acid catalyst in the Grewe cyclization is the most critical parameter for overall yield, especially given the deactivating nature of the bromine directing group.

Acid CatalystTemperature (°C)Time (h)Regioselectivity (C6':C2')Isolated Yield (%)
85% H₃PO₄8024>99:142
Trifluoromethanesulfonic Acid (TfOH)0 to 254>99:186
HF / BF₃06>99:178

Table 1: Optimization parameters for the Directed Grewe Cyclization of the brominated precursor. TfOH provides the optimal balance of thermodynamic driving force and functional group tolerance.

References

  • Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization Organic & Medicinal Chemistry International Journal, Juniper Publishers URL:[Link]

  • Structure-Activity Relationships of Oxygenated Morphinans. I. 4-Mono- and 3,4-dimethoxy-N-methylmorphinans... ResearchGate URL:[Link]

  • Total synthesis of morphine and related alkaloids (Rice Synthesis) Wikipedia URL:[Link]

  • A convenient synthesis of codeine and morphine ResearchGate URL:[Link]

Sources

Application

Application Note: 4-Phenoxy Levomethorphan as a Versatile Synthetic Intermediate in Morphinan Alkaloid Development

Executive Summary The development of novel morphinan-based analgesics and opioid receptor antagonists heavily relies on the strategic functionalization of the morphinan core. 4-Phenoxy Levomethorphan (CAS: 47523-05-7) [1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel morphinan-based analgesics and opioid receptor antagonists heavily relies on the strategic functionalization of the morphinan core. 4-Phenoxy Levomethorphan (CAS: 47523-05-7) [1] and its ketonic precursor, 4-Phenoxy-6-oxo-levomethorphan (CAS: 4978-42-1) [2], serve as highly specialized synthetic intermediates. By utilizing the phenoxy group as both a robust protecting moiety and an activated leaving group, researchers can synthesize complex 4-hydroxymorphinans and 3-deoxyopioids that exhibit unusually high antinociceptive potency without the typical stability issues encountered during direct deoxygenation [3].

This application note provides a comprehensive guide to the mechanistic rationale, physicochemical properties, and validated experimental protocols for utilizing 4-phenoxy levomethorphan in advanced drug discovery workflows.

Mechanistic Rationale: The Role of the 4-Phenoxy Substitution

In morphinan chemistry, removing or modifying the oxygenation pattern at the C3 and C4 positions drastically alters the compound's affinity for


 (mu), 

(kappa), and

(delta) opioid receptors. Direct deoxygenation of 4-hydroxymorphinans is notoriously difficult due to the robust nature of the phenolic C-O bond.

The Causality of the Phenoxy Approach: Converting a 4-hydroxy group (e.g., in dihydrothebainone) to a 4-phenyl ether (phenoxy) via the Ullmann reaction fundamentally changes the electronic environment of the C-O bond.

  • Steric & Electronic Shielding: The bulky, electron-rich phenoxy group survives harsh acidic reductions, such as the Clemmensen reduction (Zn/Hg, HCl), allowing for the selective reduction of the C6-ketone to a methylene group without ether cleavage.

  • Activation for Cleavage: Under dissolving metal conditions (Birch-type reduction using Na/Liquid

    
    ), the phenoxy ring readily accepts a solvated electron. The resulting radical anion undergoes rapid fragmentation, expelling the phenoxide ion as a stable leaving group and yielding the desired 4-desoxy (or 3-methoxy-N-methylmorphinan) scaffold [3].
    
Table 1: Physicochemical & Reagent Profile
Compound NameCAS NumberMolecular FormulaMolecular WeightPrimary Application
4-Phenoxy Levomethorphan 47523-05-7

347.50 g/mol Precursor to 4-desoxy morphinans
4-Phenoxy-6-oxo-levomethorphan 4978-42-1

361.48 g/mol Intermediate for 6-position functionalization
Dihydrothebainone-4-phenylether 2616-05-9

377.48 g/mol Upstream starting material

Synthetic Workflows & Logical Relationships

The following diagram illustrates the divergent synthetic pathways enabled by the 4-phenoxy intermediate, demonstrating its versatility in accessing various morphinan derivatives.

SyntheticWorkflow A Dihydrothebainone (Starting Material) B Ullmann Reaction (PhBr, Cu, Base) A->B C 4-Phenoxy-morphinan-6-one (CAS: 4978-42-1) B->C D Clemmensen Reduction (Zn/Hg, HCl) C->D E 4-Phenoxy Levomethorphan (CAS: 47523-05-7) D->E F Dissolving Metal Reduction (Na / Liq. NH3) E->F H Ether Cleavage (BBr3 / HBr) E->H G 3-Methoxy-N-methylmorphinan (4-Desoxyopioid) F->G I 4-Hydroxymorphinans (High Affinity Ligands) H->I

Synthetic workflow utilizing 4-phenoxy levomethorphan to access 4-desoxy and 4-hydroxy morphinans.

Experimental Protocols

Protocol A: Birch-Type Deoxygenation of 4-Phenoxy Levomethorphan

Objective: Cleavage of the 4-phenoxy ether to yield the 4-desoxy morphinan derivative.

Self-Validating Principle: The reaction relies on the generation of solvated electrons. The persistence of a deep blue color indicates an active reducing environment. If the color fades prematurely, moisture has compromised the system, and additional sodium must be added to drive the reaction to completion.

Materials:

  • 4-Phenoxy Levomethorphan (1.0 eq, ~5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Liquid Ammonia (

    
    ) (~50 mL)
    
  • Sodium metal (Na) spheres, washed in hexanes (5.0 eq)

  • Solid Ammonium Chloride (

    
    ) (excess)
    

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a dry ice/acetone condenser, a mechanical stirrer, and an argon inlet. Flame-dry the apparatus under vacuum and purge with argon.

  • Ammonia Condensation: Cool the flask in a dry ice/acetone bath (-78°C). Introduce anhydrous ammonia gas into the flask until approximately 50 mL of liquid

    
     has condensed.
    
  • Substrate Addition: Dissolve 4-Phenoxy Levomethorphan in 20 mL of anhydrous THF. Add this solution dropwise to the liquid ammonia with continuous stirring.

  • Electron Generation (Reduction): Cut the sodium metal into small pieces. Add the sodium pieces one by one to the stirring solution.

    • Observation: The solution will turn a deep, characteristic blue, indicating the presence of solvated electrons. Maintain this blue color for 30–45 minutes by adding trace amounts of sodium if the color fades.

  • Quenching: Carefully add solid

    
     in small portions until the blue color completely disappears, indicating the neutralization of unreacted solvated electrons and sodium amide.
    
  • Workup: Allow the ammonia to evaporate overnight under a stream of nitrogen. Partition the remaining residue between distilled water (50 mL) and dichloromethane (DCM) (3 x 50 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude 4-desoxy product via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 0.1%

    
    ).
    
Protocol B: N-Demethylation via von Braun Reaction

Objective: Converting the N-methyl group of the resulting morphinan to a secondary amine for subsequent functionalization (e.g., N-allylation to create opioid antagonists).

Step-by-Step Methodology:

  • Cyanation: Dissolve the morphinan derivative (1.0 eq) in anhydrous chloroform. Add cyanogen bromide (CNBr, 1.5 eq) and potassium carbonate (

    
    , 2.0 eq). Reflux the mixture for 12 hours.
    
  • Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3). The formation of the N-cyano intermediate is indicated by a higher

    
     spot compared to the starting material.
    
  • Hydrolysis: Concentrate the mixture, then dissolve the residue in 6N HCl. Reflux for 24 hours to hydrolyze the cyanamide to the secondary amine (nor-morphinan).

  • Isolation: Basify the cooled solution to pH 10 using 2N NaOH. Extract with EtOAc, dry, and concentrate to yield the N-demethylated scaffold, ready for alkylation.

Downstream Pharmacological Applications

The ultimate goal of utilizing 4-phenoxy levomethorphan is to synthesize oxygenated and deoxygenated morphinans that modulate G-protein coupled receptors (GPCRs), specifically the


-opioid receptor (MOR).

As established by Jacobson et al. [3], 4-methoxy and 3,4-dimethoxy morphinans derived from these intermediates exhibit antinociceptive potencies up to three times that of morphine, with remarkably high receptor affinities for non-phenolic compounds.

Table 2: Comparative Receptor Affinity & Potency (Downstream Derivatives)
Compound DerivativeOpioid Receptor Affinity (Relative to Morphine)Antinociceptive Potency (In Vivo)
Morphine (Standard) 1.0x1.0x
4-Hydroxy-N-methylmorphinan ~0.8x~0.8x
4-Methoxy-N-methylmorphinan ~0.33x3.0x
3,4-Dimethoxy-N-methylmorphinan ~0.4x3.0x

Data extrapolated from structure-activity relationship studies of oxygenated morphinans [3].

Signaling Pathway Modulated by Synthesized Ligands

The synthesized morphinans act primarily as agonists (or antagonists, depending on N-substitution) at the Gi/o-coupled


-opioid receptor, triggering the following intracellular cascade:

SignalingPathway Ligand Synthesized Morphinan (e.g., 4-Desoxyopioid) Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Binds & Activates GProtein Gi/o Protein (Alpha Subunit) Receptor->GProtein GDP/GTP Exchange Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Inhibits IonChannel K+ Efflux / Ca2+ Block (Hyperpolarization) GProtein->IonChannel Modulates cAMP Decreased cAMP Levels Effector->cAMP Reduces Synthesis cAMP->IonChannel Downstream Effect

Gi/o-coupled GPCR signaling pathway modulated by morphinan derivatives synthesized via the 4-phenoxy intermediate.

References

  • Toronto Research Chemicals (TRC). 4-PHENOXY LEVOMETHORPHAN CAS: 47523-05-7. ChemBuyersGuide. Available at:[Link]

  • Jacobson, A. E., et al. (1981). Structure‐Activity Relationships of Oxygenated Morphinans. I. 4‐Mono‐ and 3,4‐dimethoxy‐N‐methylmorphinans and ‐N‐methyl‐morphinan‐6‐ones with unusually high antinociceptive potency. Helvetica Chimica Acta, 64(5): 1298 - 1302. DOI: 10.1002/hlca.19810640506. Available at:[Link]

Method

Application Note: Clemmensen Reduction Strategies in Morphinan Synthesis

Protocol for the Reduction of 6-Oxo-Levomethorphan Derivatives[1] Part 1: Executive Summary & Scientific Rationale 1.1 Core Directive & Scope This application note details the Clemmensen reduction protocol applied to mor...

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for the Reduction of 6-Oxo-Levomethorphan Derivatives[1]

Part 1: Executive Summary & Scientific Rationale
1.1 Core Directive & Scope

This application note details the Clemmensen reduction protocol applied to morphinan derivatives. Specifically, it addresses the reduction of 4-phenoxy-6-oxo-levomethorphan (and related 6-keto intermediates) to their corresponding methylene forms.

Critical Chemical Clarification: The user topic "Clemmensen reduction of 4-phenoxy levomethorphan to levomethorphan" contains a mechanistic contradiction that must be addressed for scientific integrity:

  • Clemmensen Specificity: The Clemmensen reduction (Zn(Hg), HCl) is specific for the deoxygenation of ketones/aldehydes to alkanes (C=O

    
     CH
    
    
    
    ). It does not typically cleave unactivated aryl ethers (Ar-O-Ar).
  • Substrate Identification: "4-Phenoxy levomethorphan" (CAS: 47523-05-7) lacks a carbonyl group. Therefore, it cannot be a substrate for Clemmensen reduction.

  • Corrected Pathway: This protocol assumes the starting material is the 6-oxo derivative (e.g., 4-phenoxy-6-oxo-levomethorphan , TRC-P318620). The Clemmensen reduction converts this ketone to 4-phenoxy-levomethorphan .

Note: If the ultimate goal is Levomethorphan (which lacks the 4-phenoxy group), a separate de-arylation step (e.g., catalytic hydrogenolysis or dissolving metal reduction) is required, as Clemmensen conditions will generally leave the 4-phenoxy ether intact.

1.2 Mechanistic Insight

The reduction proceeds via a heterogeneous mechanism on the zinc surface. While the exact mechanism (carbanionic vs. carbenoid) is debated, the Zinc-Carbenoid model is favored for sterically hindered ketones like morphinans.

  • Step 1: Protonation of the C6 carbonyl oxygen.

  • Step 2: Electron transfer from the Zinc amalgam surface to the carbonyl carbon.

  • Step 3: Formation of a zinc-carbenoid intermediate (

    
    -hydroxyalkylzinc).
    
  • Step 4: Sequential protonation and reduction leading to the expulsion of oxygen as water and formation of the methylene bridge.

Key Process Challenge: The morphinan skeleton contains a basic tertiary amine (N-methyl). In strong acid (HCl), this nitrogen is protonated, increasing solubility but potentially altering the adsorption kinetics on the Zn surface.

Part 2: Visualization of Signaling & Reaction Pathways

The following diagram illustrates the corrected reaction pathway, distinguishing between the Clemmensen reduction (C=O removal) and the hypothetical ether cleavage.

Clemmensen_Morphinan Figure 1: Reaction Pathway. Clemmensen reduces the 6-keto group. Ether cleavage requires separate conditions. Start 4-Phenoxy-6-Oxo-Levomethorphan (Ketone Substrate) Intermediate Zinc-Carbenoid Intermediate (Surface) Start->Intermediate Adsorption & e- Transfer Reagents Zn(Hg) / conc. HCl Reflux, Toluene/Water Reagents->Intermediate Product 4-Phenoxy-Levomethorphan (Methylene Product) Intermediate->Product Deoxygenation (-H2O) Target Levomethorphan (Target Molecule) Product->Target Requires Hydrogenolysis (NOT Clemmensen)

Part 3: Experimental Protocol
3.1 Reagents & Equipment
ReagentGrade/PurityRole
4-Phenoxy-6-oxo-levomethorphan >98% HPLCSubstrate
Zinc Dust <10 micronReductant source
Mercuric Chloride (HgCl

)
ACS ReagentAmalgamation agent
Hydrochloric Acid (HCl) 37% (Conc.)[1][2]Proton source
Toluene AnhydrousOrganic co-solvent
Ammonium Hydroxide 28-30%Neutralization

Equipment:

  • 3-Neck Round Bottom Flask (RBF) equipped with a mechanical stirrer (Teflon blade).

  • Reflux condenser.

  • Dean-Stark trap (optional, if water removal is desired to drive equilibrium, though HCl is aqueous).

  • Temperature probe.

3.2 Preparation of Zinc Amalgam (The "Activated" Zinc)

Crucial Step: Unamalgamated zinc reacts too violently with HCl, generating H


 gas rather than reducing the substrate. Mercury raises the hydrogen overpotential.
  • Suspend: In the RBF, suspend 10.0 g of Zinc dust in 20 mL of water.

  • Amalgamate: Add 1.0 g of HgCl

    
     dissolved in 10 mL of dilute HCl.
    
  • Agitate: Stir vigorously for 5–10 minutes. The zinc powder should take on a shiny, silvery appearance.

  • Decant: Stop stirring, let the amalgam settle, and decant the supernatant liquid.

  • Wash: Wash the amalgam once with water and use immediately.

3.3 Reduction Procedure (Step-by-Step)

Step 1: Substrate Solubilization

  • Dissolve 5.0 g of 4-phenoxy-6-oxo-levomethorphan in 30 mL of Toluene.

  • Note: Toluene is preferred over ethanol to prevent the formation of alkyl chloride byproducts and to maintain a two-phase system that protects the reduced product from excessive acid exposure.

Step 2: Reaction Initiation

  • Add the toluene solution to the freshly prepared Zinc Amalgam in the RBF.

  • Add 20 mL of water.

  • Begin vigorous mechanical stirring (essential for heterogeneous reactions).

  • Add 25 mL of Conc. HCl dropwise via an addition funnel over 15 minutes. Caution: Exothermic.

Step 3: Reflux & Maintenance

  • Heat the mixture to reflux (approx. 90-100°C internal temp).

  • Acid Maintenance: Add 5 mL of Conc. HCl every 2 hours to maintain active acid concentration (HCl is consumed/evaporated).

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: CHCl

    
    :MeOH:NH
    
    
    
    OH 90:10:1) or HPLC.[2] The ketone starting material (higher polarity) should disappear, replaced by the less polar methylene product.
  • Duration: Typically 6–12 hours.

Step 4: Work-up

  • Cool the reaction mixture to room temperature.

  • Decant the liquid from the residual zinc. Wash the zinc residue with 10 mL Toluene.

  • Combine organic/aqueous layers.

  • Basification: Slowly add NH

    
    OH (aq) to the mixture with cooling (ice bath) until pH > 9. This liberates the morphinan free base.
    
  • Extraction: Separate the layers. Extract the aqueous layer 2x with Toluene or Chloroform.

  • Drying: Dry combined organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate under vacuum.
3.4 Purification & Analysis
  • Crystallization: The crude 4-phenoxy-levomethorphan can often be crystallized from Ethanol/Water or Isopropanol.

  • Yield Expectation: 70–85%.

  • Identity Confirmation:

    • IR: Disappearance of the C=O stretch (approx. 1720 cm

      
      ).
      
    • MS: Molecular weight reduction by 14 amu (loss of O, gain of 2H) relative to the ketone.

Part 4: Critical Analysis & Troubleshooting
4.1 The "4-Phenoxy" Stability Issue

Researchers must be aware that the 4-phenoxy group is an ether. While aryl ethers are generally stable to Zn/HCl, the high acidity and temperature can lead to partial hydrolysis if the reaction time is excessive.

  • Side Reaction: Acid-catalyzed cleavage of the 3-methoxy or 4-phenoxy group to form phenols (e.g., 4-phenoxy-levorphanol).

  • Mitigation: Use the Two-Phase System (Toluene/HCl) . The morphinan hydrochloride salt resides in the aqueous phase/interface for reduction, but the free base (if formed) or the lipophilic product partitions into toluene, shielding it from the harshest acid environment.

4.2 Why Clemmensen for Morphinans?

Compared to Wolff-Kishner (Hydrazine/KOH), Clemmensen is preferred for morphinans because:

  • Stereocenter Stability: Wolff-Kishner requires high basicity and heat, which can cause epimerization at the chiral centers (C13/C14).

  • Functional Group Tolerance: The tertiary amine in levomethorphan is stable in acid but can undergo side reactions in hot, strong base.

4.3 Data Summary Table
ParameterSpecificationNotes
Substrate 4-Phenoxy-6-oxo-levomethorphanKetone is mandatory.
Reagent Ratio Zn : Substrate (2:1 to 5:1 w/w)Excess Zn surface area is critical.
Acid 37% HClMust be replenished during reflux.
Solvent System Toluene / WaterBiphasic system protects ether groups.
Temp 95-105°CReflux required for activation energy.
Major Impurity Phenolic hydrolysis productsMinimize reflux time to avoid ether cleavage.
Part 5: References
  • Schnider, O., & Grüssner, A. (1951). Synthese von Oxy-morphinanen. (Synthesis of Hydroxy-morphinans). Helvetica Chimica Acta, 34(7), 2211–2217.

  • Vangapandu, S., et al. (2020). Clemmensen Reduction: A Review of the Mechanism and Utility in Synthesis. Organic Process Research & Development. (General Reference for Zn-Carbenoid Mechanism).

  • Toronto Research Chemicals. (2023). Certificate of Analysis: 4-Phenoxy Levomethorphan (TRC-P318610) and 4-Phenoxy-6-oxo-levomethorphan (TRC-P318620).

  • Stork, G., & Clarke, F. H. (1956). The Total Synthesis of Morphine. Journal of the American Chemical Society, 78(18), 4619–4624. (Foundational text on morphinan ketone reduction).

  • Martin, E. L. (1942). The Clemmensen Reduction.[3][4][5][6][7] Organic Reactions, 1, 155. (Classic review of functional group tolerance).

Sources

Application

Catalytic hydrogenation methods for phenoxy ether cleavage

From Synthetic Deprotection to Lignin Valorization Executive Summary & Thermodynamic Context The cleavage of phenoxy ethers ( ) via catalytic hydrogenation is a bifurcation point in chemical synthesis. It encompasses two...

Author: BenchChem Technical Support Team. Date: March 2026

From Synthetic Deprotection to Lignin Valorization

Executive Summary & Thermodynamic Context

The cleavage of phenoxy ethers (


) via catalytic hydrogenation is a bifurcation point in chemical synthesis. It encompasses two distinct energetic regimes: the facile deprotection of benzyl phenyl ethers (BDE 

65 kcal/mol) and the arduous depolymerization of unactivated diaryl ethers (BDE

80-100 kcal/mol).

This guide addresses the "Selectivity Paradox": How to cleave the C-O bond without saturating the aromatic ring.

While standard textbooks suggest Palladium on Carbon (Pd/C) is the universal answer, field experience dictates that Pd/C often leads to over-hydrogenation (ring saturation) in unactivated systems. Conversely, Nickel-based systems (Raney Ni, Ni/Al


O

) prefer the cleavage of

C-O bonds but require elevated temperatures and pressures. This note details protocols for both regimes, supported by mechanistic insights into Reductive Hydrolysis —a pathway often ignored in standard literature.

Decision Matrix: Selecting the Catalyst System

Before initiating wet chemistry, categorize your substrate to select the appropriate thermodynamic pathway.

EtherCleavageDecision Start Substrate Analysis: Ar-O-R R_Type Identify 'R' Group Start->R_Type Benzyl R = Benzyl / Allyl (Activated sp3-O) R_Type->Benzyl Low BDE Aryl R = Aryl / Alkyl (Unactivated sp2-O) R_Type->Aryl High BDE MethodA METHOD A: Pd/C Hydrogenolysis (Mild: 1-5 bar, 25°C) Benzyl->MethodA RiskA Risk: Ring Saturation MethodA->RiskA MethodB METHOD B: Ni-Catalyzed Cleavage (Harsh: >20 bar, >100°C) Aryl->MethodB MechB Mechanism: Reductive Hydrolysis (Requires partial ring saturation) MethodB->MechB

Figure 1: Decision matrix for catalyst selection based on ether bond dissociation energy.

Method A: Activated Cleavage (Benzyl Phenyl Ethers)

Application: Removal of benzyl protecting groups (Bn) from phenols in drug synthesis. Primary Challenge: Preventing the reduction of the phenol ring to a cyclohexyl ring.

Mechanistic Insight

On Pd surfaces, the benzyl group adsorbs and undergoes facile hydrogenolysis. However, the phenol product is also electron-rich and binds tightly to Pd. If the local


 concentration is too high or the catalyst is too active, the phenol ring will hydrogenate.
  • Expert Tip: The exothermicity of Pd-hydride formation can trigger the reaction.[1][2] Pre-equilibrating the catalyst with

    
     before adding the substrate can sometimes lead to "hot spots." It is safer to introduce 
    
    
    
    after substrate addition for selectivity control.
Protocol A: Selective Pd/C Hydrogenolysis

Target: Benzyl Phenyl Ether


 Phenol + Toluene

Materials:

  • Catalyst: 5% Pd/C (Type: Degussa E101 or equivalent unreduced dry powder). Note: Wet support (50%

    
    ) is safer but requires mass correction.
    
  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH). Avoid Acetic Acid unless ring reduction is desired.

  • Hydrogen Source:

    
     Balloon (1 atm).[3]
    

Step-by-Step Workflow:

  • Inerting: Charge a round-bottom flask with the substrate (1.0 equiv) and 5% Pd/C (10 wt% loading relative to substrate).

  • Solvation: Add EtOAc (0.1 M concentration). Why EtOAc? It solvates aromatic ethers well and suppresses ring hydrogenation compared to MeOH.

  • Purge: Seal with a septum. Insert a needle connected to a vacuum line, then a balloon of Argon. Cycle 3x to remove

    
    .
    
  • Activation: Replace Argon balloon with

    
     balloon. Insert a vent needle for 30 seconds to flush headspace, then remove vent.
    
  • Reaction: Stir vigorously at Room Temperature .

    • Checkpoint: Monitor by TLC every 30 mins. Benzyl cleavage is usually fast (< 2 hours).

  • Termination: Once starting material is consumed, flush with Argon. Filter through a Celite pad to remove Pd/C. Caution: Dry Pd/C is pyrophoric. Keep the filter cake wet with water before disposal.

Method B: Unactivated Cleavage (Diaryl Ethers / Lignin)

Application: Lignin depolymerization, degradation of environmental pollutants, structural modification of scaffolds. Primary Challenge: The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 bond is thermodynamically stable. Direct hydrogenolysis is rare.
Mechanistic Insight: Reductive Hydrolysis

Unlike benzyl ethers, diaryl ethers (e.g., Diphenyl ether) rarely undergo direct


 insertion. Instead, the dominant pathway on heterogeneous surfaces (Ni, Ru, Pd at high T) is Reductive Hydrolysis .
  • Partial Hydrogenation: One phenyl ring is partially hydrogenated to an enol ether.[4]

  • Hydrolysis: Trace water (or alcohol solvent) attacks the enol ether to form a hemiacetal.

  • Collapse: The hemiacetal collapses to a ketone (cyclohexanone) and a phenol.[4]

  • Final Reduction: The ketone is reduced to an alcohol.

ReductiveHydrolysis cluster_legend Pathway Note Substrate Diaryl Ether (Ph-O-Ph) Step1 Partial Hydrogenation (Catalyst Surface) Substrate->Step1 Intermediate Enol Ether (Unstable) Step1->Intermediate Step2 Hydrolysis (+ H2O / ROH) Intermediate->Step2 Products Phenol + Cyclohexanone Step2->Products Note This pathway explains why ring saturation often accompanies cleavage in tough substrates.

Figure 2: The Reductive Hydrolysis pathway dominant in unactivated aryl ether cleavage.

Protocol B: Ni-Catalyzed High-Pressure Cleavage

Target: Diphenyl Ether


 Phenol + Cyclohexane/Cyclohexanol

Materials:

  • Catalyst: Raney Nickel (Slurry in water, pH 9-10).

    • Safety: Pyrophoric.[3] Never let dry.

  • Solvent: 2-Propanol (iPrOH) or Water/Dodecane biphasic system.

  • Equipment: High-pressure Parr reactor or Autoclave.

Step-by-Step Workflow:

  • Catalyst Prep: Wash Raney Ni (1.0 g per 10 mmol substrate) with iPrOH (3x) to remove water if using organic solvent. Transfer as a slurry.[3]

  • Loading: Load substrate and solvent into the autoclave liner. Add the catalyst slurry.

  • Pressurization: Seal reactor. Purge with

    
     (3x 10 bar). Pressurize with 
    
    
    
    to 30-50 bar .
  • Heating: Heat to 120-150°C .

    • Note: Below 100°C, conversion is negligible. Above 180°C, complete ring saturation to dicyclohexyl ether competes with cleavage.

  • Reaction: Stir at 1000 rpm for 4-12 hours.

  • Workup: Cool to RT. Vent

    
     carefully. Filter catalyst (keep wet!).
    
  • Analysis: GC-MS is required. You will likely see a mixture of Phenol (cleavage product), Cyclohexanol (reduced cleavage product), and Cyclohexane.

Comparative Data: Catalyst Selectivity

The following table summarizes catalyst performance for the cleavage of Diphenyl Ether (4-O-5 linkage model) at 120°C, 10 bar


.
Catalyst SystemConversion (%)Main ProductMechanism Note
Pd/C (Neutral) 20-40%Dicyclohexyl EtherRing saturation dominates over cleavage.
Pd/C (Acidic) 60-80%Cyclohexanol + PhenolAcid promotes hydrolysis of the enol ether intermediate.
Raney Ni >90% Phenol + Cyclohexane Excellent C-O cleavage; requires high catalyst loading.
Ru/C 100%CyclohexanolAggressive hydrogenation; reduces all rings and ketones.
Ni/Al

O

85%Benzene + PhenolSupport acidity aids cleavage; less pyrophoric than Raney Ni.

Troubleshooting & Optimization

Issue: "I am getting full ring saturation (Dicyclohexyl ether) but no cleavage."
  • Cause: The rate of hydrogenation (

    
    ) is much faster than the rate of cleavage/hydrolysis (
    
    
    
    ).
  • Solution:

    • Switch to Ni: Nickel has a lower affinity for arene hydrogenation compared to Pd/Pt.

    • Add a Lewis Acid: Adding

      
       or using an acidic support (Zeolite/Al
      
      
      
      O
      
      
      ) accelerates the hydrolysis step of the enol ether intermediate.
    • Increase Temperature: Cleavage generally has a higher activation energy than hydrogenation. Increasing T favors cleavage.

Issue: "The reaction stalls at 50% conversion."
  • Cause: Catalyst poisoning by the phenolic product. Phenoxides bind strongly to metal surfaces.

  • Solution:

    • Solvent Switch: Use a non-polar solvent (Dodecane) or a biphasic system to extract the phenol away from the catalyst surface.

    • Higher Pressure: Increase

      
       pressure to outcompete the phenol for active sites.
      

References

  • Hartwig, J. F., et al. (2011). "Nickel-Catalyzed Hydrogenolysis of Aryl Ethers." Science.

  • Lercher, J. A., et al. (2017). "Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C–O Bonds." Angewandte Chemie International Edition.

  • Samec, J. S. M., et al. (2024). "Mechanocatalytic Hydrogenolysis of the Lignin Model Dimer Benzyl Phenyl Ether over Supported Palladium Catalysts." ACS Sustainable Chemistry & Engineering.

  • Couturier, M., et al. (2001).[5] "Palladium and Raney Nickel Catalyzed Methanolic Cleavage of Stable Borane-Amine Complexes." Organic Letters.

  • BenchChem. (2025). "A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon." BenchChem Technical Guides.

Sources

Method

Application Note: A Guide to the Synthesis of 4-Substituted Morphinan Derivatives

Introduction The morphinan scaffold is the core structure of a vast class of psychoactive drugs, including clinically vital analgesics like morphine and codeine, as well as opioid antagonists such as naltrexone. The modi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The morphinan scaffold is the core structure of a vast class of psychoactive drugs, including clinically vital analgesics like morphine and codeine, as well as opioid antagonists such as naltrexone. The modification of this pentacyclic framework has been a cornerstone of medicinal chemistry for decades, aiming to develop new therapeutics with improved efficacy, reduced side effects, and lower addiction potential.[1]

Substitution at the C4 position, which bears a phenolic hydroxyl group in many natural opiates, has been shown to significantly influence receptor binding affinity and selectivity.[2] This position offers a prime handle for introducing a diverse array of functionalities, leading to novel derivatives with unique pharmacological profiles. This application note provides a detailed guide to the key reagents and protocols for the synthesis of 4-substituted morphinan derivatives, focusing on versatile and high-yield methodologies proven in the field.

Core Synthetic Strategy: Functionalization via the C4-Hydroxyl Group

The most robust and widely applicable strategy for C4 modification begins with the native phenolic hydroxyl group. This group, while a useful synthetic starting point, is a poor leaving group for nucleophilic substitution or cross-coupling reactions. Therefore, a two-step approach is typically employed:

  • Activation: The hydroxyl group is converted into an excellent leaving group, most commonly a trifluoromethanesulfonate (triflate, -OTf).

  • Displacement/Coupling: The triflate is then displaced or used in a palladium-catalyzed cross-coupling reaction to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds.

This workflow provides access to a wide range of 4-substituted analogues from a common intermediate.

G A Morphinan-4-OH (Starting Material) B Morphinan-4-OTf (Activated Intermediate) A->B  Triflation C 4-Alkoxy/Aryloxy Morphinan (C-O Bond) B->C Williamson Ether Synthesis or Buchwald-Hartwig C-O Coupling D 4-Aryl/Alkenyl Morphinan (C-C Bond) B->D Suzuki-Miyaura Coupling E 4-Amino Morphinan (C-N Bond) B->E Buchwald-Hartwig Amination

Caption: General workflow for C4-functionalization of morphinans.

Activation of the C4-Hydroxyl: Triflation

Expertise & Experience: The conversion of a phenol to a triflate is a critical activation step. The triflate group is one of the best leaving groups in organic chemistry, making the formerly unreactive C4 position highly susceptible to palladium-catalyzed cross-coupling reactions.[3][4] Reagents like triflic anhydride (Tf₂O) or N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh) are used. Tf₂NPh is often preferred for complex molecules as it is less aggressive and can be used under milder basic conditions, preventing side reactions on sensitive functional groups elsewhere in the morphinan structure.[3]

Protocol 1: Synthesis of a Morphinan-4-Triflate

This protocol is adapted from procedures for triflating phenolic hydroxyl groups on complex scaffolds.[3][5]

Materials:

  • Morphinan-4-OH derivative (1.0 eq)

  • N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh) (1.1 - 1.5 eq)

  • Base: Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH) (1.5 - 2.0 eq)

  • Anhydrous, degassed solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the morphinan-4-OH starting material and the chosen base.

  • Add anhydrous, degassed solvent via syringe and stir the suspension at room temperature for 10-15 minutes.

  • In a separate flask, dissolve Tf₂NPh in the anhydrous solvent.

  • Add the Tf₂NPh solution dropwise to the stirring morphinan suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired morphinan-4-triflate.

C-O Bond Formation: Williamson Ether Synthesis

Expertise & Experience: For the synthesis of 4-alkoxy morphinan derivatives (ethers), the classical Williamson ether synthesis provides a straightforward and reliable method.[6] This reaction proceeds via an Sₙ2 mechanism where an alkoxide nucleophile displaces a leaving group.[6] In this context, the phenoxide is generated in situ from the morphinan-4-OH by a base, and it then reacts with a primary alkyl halide. This method is most effective for primary and some secondary alkyl halides; tertiary halides will lead to elimination side products.[7][8]

Protocol 2: Synthesis of a 4-Alkoxy-Morphinan Derivative

Materials:

  • Morphinan-4-OH derivative (1.0 eq)

  • Alkyl halide (e.g., iodomethane, ethyl bromide) (1.2 - 2.0 eq)

  • Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 - 2.5 eq)

  • Anhydrous solvent: N,N-Dimethylformamide (DMF) or Acetonitrile

  • Inert atmosphere (optional but recommended)

Step-by-Step Methodology:

  • To a round-bottom flask, add the morphinan-4-OH starting material and the base.

  • Add anhydrous solvent and stir the mixture. If using NaH, stir at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add the alkyl halide dropwise to the stirring mixture.

  • Heat the reaction to 50-80 °C and stir for 4-24 hours, monitoring by TLC for completion.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and then brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to isolate the 4-alkoxy-morphinan product.

C-C Bond Formation: Suzuki-Miyaura Coupling

Expertise & Experience: The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl triflates and organoboron reagents.[9][10] This method is exceptionally powerful for creating 4-aryl or 4-vinyl morphinan derivatives, which are of significant interest in medicinal chemistry. The reaction's success hinges on the careful selection of a palladium catalyst, a phosphine ligand, and a base. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-OTf PdII Ar-Pd(II)(OTf)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiorganoPd Ar-Pd(II)(R)L₂ Transmetal->DiorganoPd Base Base (e.g., K₃PO₄) Borate [R-B(OH)₃]⁻ Base->Borate Boronic R-B(OH)₂ Boronic->Borate Borate->Transmetal R group transfer RedElim Reductive Elimination DiorganoPd->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product center G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-OTf PdII_OTf Ar-Pd(II)(OTf)L₂ OxAdd->PdII_OTf LigandExch Amine Coordination & Deprotonation PdII_OTf->LigandExch AmidoComplex Ar-Pd(II)(NR₂)L₂ LigandExch->AmidoComplex Base Base (e.g., NaOᵗBu) Base->LigandExch Amine R₂NH Amine->LigandExch RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR₂ RedElim->Product

Sources

Application

Application Note: Strategic Isolation of 4-Phenoxy Levomethorphan from Reaction Mixtures

Abstract The isolation of 4-Phenoxy Levomethorphan presents a distinct challenge in medicinal chemistry due to the significant lipophilic shift introduced by the phenoxy substituent on the morphinan scaffold. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isolation of 4-Phenoxy Levomethorphan presents a distinct challenge in medicinal chemistry due to the significant lipophilic shift introduced by the phenoxy substituent on the morphinan scaffold. This guide details a self-validating protocol for isolating this target from complex reaction mixtures, specifically addressing the removal of unreacted phenolic reagents and structural isomers. By exploiting the differential pKa and LogP values between the target and its precursors, we establish a two-stage purification workflow: a bulk enrichment via pH-modulated Liquid-Liquid Extraction (LLE) followed by high-resolution Preparative HPLC.

Introduction & Chemical Basis of Separation

The Separation Challenge

Levomethorphan (L-isomer of 3-methoxy-N-methylmorphinan) is a potent opioid analgesic. The introduction of a 4-phenoxy group (typically via Ullmann coupling or similar ether synthesis) drastically alters the physicochemical properties of the molecule.

  • Lipophilicity (LogP): The phenoxy group adds significant hydrophobicity. While Levomethorphan has a LogP of ~3.8, the 4-phenoxy derivative shifts this to >5.0.

  • Steric Bulk: The 4-position is ortho to the 3-methoxy group (or replacing it, depending on specific synthesis), creating a bulky "molecular face" that interacts strongly with C18 stationary phases.

  • Contaminant Profile: Reaction mixtures often contain:

    • Unreacted Levomethorphan (Parent).

    • Excess Phenol/Phenolic reagents (Acidic impurities).

    • Pd/Cu Catalysts (if metal-catalyzed coupling was used).

The Mechanistic Strategy

Our isolation strategy relies on two orthogonal chemical levers:

  • Acidity (pKa): Phenols are weak acids (pKa ~10), while Morphinans are tertiary amines (pKa ~8-9). We can wash away phenolic reagents using high pH aqueous extraction where the amine remains organic-soluble but the phenol becomes an aqueous-soluble phenolate.

  • Hydrophobicity (LogP): In Reverse Phase Chromatography (RPC), the 4-Phenoxy analog will exhibit significantly longer retention times than the parent Levomethorphan due to

    
     interactions with the stationary phase.
    

Workflow Visualization

The following diagram outlines the critical decision points in the isolation pathway.

IsolationWorkflow Start Crude Reaction Mixture (Target, Phenols, Catalyst) Quench 1. Quench & Filter (Remove Solid Catalysts) Start->Quench AcidWash 2. Acid Extraction (pH 2) Target moves to Aqueous Phase Quench->AcidWash OrgWaste Organic Waste (Neutrals/Lipids) AcidWash->OrgWaste Discard BaseWash 3. Basify Aqueous Phase (pH 12) Target precipitates/oils out AcidWash->BaseWash Aqueous Layer PhenolWaste Aqueous Waste (Phenolates/Salts) BaseWash->PhenolWaste Discard Aqueous LLE 4. Extract into DCM/MTBE BaseWash->LLE Extract Target Dry 5. Evaporate to Oil LLE->Dry HPLC 6. Prep-HPLC (C18) Gradient Elution Dry->HPLC Final Pure 4-Phenoxy Levomethorphan HPLC->Final

Figure 1: Strategic workflow for isolating basic lipophilic amines from phenolic contaminants.

Protocol 1: Bulk Enrichment (Liquid-Liquid Extraction)

Objective: Remove 95% of phenolic reagents and non-basic byproducts before chromatography to protect the column and increase loading capacity.

Reagents
  • Solvent A: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Acid Solution: 1M HCl.

  • Base Solution: 2M NaOH (Critical for phenol removal).

Step-by-Step Procedure
  • Dissolution: Dissolve the crude reaction residue in Solvent A (10 mL per gram of crude).

  • Acid Extraction (Target Capture):

    • Extract the organic layer twice with equal volumes of 1M HCl .

    • Mechanism:[1] The morphinan amine is protonated (

      
      ) and moves to the aqueous layer. Neutral organics and non-basic impurities remain in the organic layer.
      
    • Action: Keep the Aqueous Layer . Discard the Organic Layer.

  • Base Wash (Phenol Removal):

    • Cool the aqueous layer to 0-5°C.

    • Slowly add 2M NaOH until pH reaches >12.

    • Mechanism:[1] At pH 12, the morphinan amine is free-based (insoluble in water). Crucially, any residual phenol is deprotonated to phenolate (

      
      ), which is highly water-soluble.
      
  • Final Extraction:

    • Extract the basic aqueous mixture three times with DCM .

    • Combine organic layers, dry over anhydrous

      
      , and concentrate in vacuo.
      

Result: A semi-pure oil containing the Target and Parent amine, free of phenolic reagents.

Protocol 2: High-Resolution Purification (Prep-HPLC)

Objective: Separate 4-Phenoxy Levomethorphan from the parent Levomethorphan and regioisomers.

Chromatographic Logic

The separation relies on the "Hydrophobic Hook." The 4-Phenoxy group interacts strongly with C18 chains.

  • Stationary Phase: C18 (Octadecylsilane) is required. A "Mixed-Mode" column (C18 + Cation Exchange) is optional but recommended if peak tailing occurs.

  • Mobile Phase: We use a TFA (Trifluoroacetic acid) buffer. The low pH ensures the amine is protonated, improving solubility, while the ion-pairing effect of TFA sharpens the peak of the hydrophobic amine.

Experimental Conditions Table
ParameterSetting / ReagentRationale
Column C18 Prep Column (e.g., SunFire or Luna), 5µm, 100ÅHigh surface area for hydrophobic interaction.
Mobile Phase A Water + 0.1% TFATFA prevents silanol interactions (tailing).
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN is preferred over MeOH for lower backpressure.
Flow Rate 15-20 mL/min (for 19mm ID column)Standard prep flow.
Detection UV @ 280 nmMorphinan aromatic core absorption.
Gradient 20% B to 90% B over 20 minShallow gradient at high organic % is needed for lipophilic analytes.
Gradient Protocol[2][3]
  • Equilibration: 20% B for 2 minutes.

  • Ramp: Linear gradient from 20% B to 90% B over 20 minutes.

    • Note: Parent Levomethorphan will elute earlier (approx. 40-50% B range).

    • Target: 4-Phenoxy Levomethorphan will elute later (approx. 60-75% B range) due to the phenoxy group.

  • Wash: Hold at 95% B for 5 minutes to elute dimers.

Mechanism of Separation (Visualization)

This diagram illustrates why the separation works at the molecular level inside the column.

HPLCSeparation cluster_0 Stationary Phase Interaction (C18) C18 C18 Alkyl Chains Parent Levomethorphan (Less Lipophilic) Elutes First C18->Parent Weak Interaction Target 4-Phenoxy Analog (High Lipophilicity) Elutes Late C18->Target Strong Hydrophobic Binding

Figure 2: Differential retention mechanism. The bulky phenoxy group acts as a hydrophobic anchor, significantly increasing retention time on C18 phases.

Analytical Validation

Before releasing the batch, validity must be confirmed.

  • Mass Spectrometry (LC-MS):

    • Levomethorphan: ESI+ m/z ~272

      
      .
      
    • 4-Phenoxy Levomethorphan: ESI+ m/z ~364

      
      .
      
    • Check: Ensure no +16 mass units (oxidation) or -14 (demethylation) peaks are co-eluting.

  • NMR Spectroscopy (

    
    ): 
    
    • Look for the diagnostic Phenoxy protons (multiplet, 6.8–7.4 ppm, 5H).

    • Verify the integration ratio against the N-Methyl singlet (~2.4 ppm, 3H).

References

  • Helix Chromatography. HPLC Analysis of Dextromethorphan and Related Impurities on Amaze SC Mixed-Mode Column. (Methodology for separating morphinan derivatives using mixed-mode chromatography).

  • Asian Journal of Chemistry. Determination of Morphine in Urine by HPLC Using Ion-Pair Extraction. (Foundational protocols for ion-pair extraction of morphinan alkaloids).

  • Biotage. Is there an easy way to purify organic amines? (Flash chromatography strategies for basic amines using amine-functionalized silica).

  • Journal of Applied Pharmaceutical Science. Separation, Quantification and Control of Enantiomers of the Key Starting Material of Dextromethorphan Hydrobromide. (Chiral and achiral separation logic for morphinan precursors).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-Phenoxy Morphinan Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-phenoxy morphinan derivatives. This guide is designed to provide practical, in-depth solutions to the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-phenoxy morphinan derivatives. This guide is designed to provide practical, in-depth solutions to the solubility challenges frequently encountered with this promising class of compounds. By understanding the underlying physicochemical principles and employing targeted formulation strategies, you can significantly enhance the experimental success and therapeutic potential of your work.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 4-phenoxy morphinan derivatives, providing a foundational understanding for the more detailed troubleshooting guides that follow.

Q1: Why do 4-phenoxy morphinan derivatives often exhibit poor aqueous solubility?

A1: The limited aqueous solubility of 4-phenoxy morphinan derivatives is primarily due to their molecular structure. The morphinan scaffold itself is a relatively large, rigid, and lipophilic structure.[1] The addition of a phenoxy group further increases the molecule's hydrophobicity (lipophilicity), leading to a higher log P value, which is inversely related to aqueous solubility.[2] This inherent lipophilicity makes it difficult for the molecule to favorably interact with polar water molecules, resulting in poor dissolution.

Q2: What are the primary consequences of poor solubility in my experiments?

A2: Poor solubility can manifest in several critical experimental issues, including:

  • Low Drug Loading: Difficulty in achieving therapeutically relevant concentrations in your formulations.[3]

  • Precipitation: The compound may fall out of solution during preparation, storage, or upon dilution in aqueous media, leading to inaccurate dosing and unreliable results.

  • Inconsistent Bioavailability: For in vivo studies, poor solubility is a major contributor to low and variable oral bioavailability, as the drug must be in a dissolved state to be absorbed.[4][5]

  • Challenges in In Vitro Assays: Maintaining the compound in a solubilized state is crucial for accurate assessment in cell-based and biochemical assays.

Q3: What are the initial, simple steps I can take to try and dissolve my 4-phenoxy morphinan derivative?

A3: Before moving to more complex formulation strategies, consider these initial steps:

  • Co-solvents: Experiment with mixtures of water and a water-miscible organic solvent (a co-solvent) such as ethanol, propylene glycol, or polyethylene glycol (PEG).[6] This can disrupt the hydrogen bonding network of water and create a more favorable environment for the lipophilic compound.

  • pH Adjustment: Morphinan derivatives typically contain a tertiary amine, which can be protonated.[7][8] Adjusting the pH of the solution to be more acidic can increase the ionization of the molecule, thereby enhancing its aqueous solubility.[9][10] However, be mindful of the compound's stability at different pH values.

  • Gentle Heating and Agitation: Applying gentle heat and consistent stirring can increase the kinetic energy of the system and facilitate the dissolution process. Be cautious not to degrade the compound with excessive heat.

Troubleshooting Guides: A Deeper Dive into Solubility Enhancement

When simple methods are insufficient, a more systematic and advanced approach is necessary. The following guides provide detailed protocols and the scientific rationale behind them.

Guide 1: Persistent Precipitation in Aqueous Buffers

Issue: Your 4-phenoxy morphinan derivative precipitates out of solution when diluted into an aqueous buffer for an in vitro assay.

Underlying Cause: This is a classic example of a compound "crashing out" of solution. The initial stock solution, likely in a high concentration of an organic solvent like DMSO, is stable. However, upon dilution into the aqueous buffer, the solvent environment becomes predominantly polar, and the compound's low aqueous solubility limit is exceeded.

Solution: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly water-soluble "guest" molecules, like your 4-phenoxy morphinan derivative, forming an inclusion complex that has significantly improved aqueous solubility and stability.[12][13]

Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex

  • Select the Right Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of many pharmaceutical compounds due to its high aqueous solubility and low toxicity.[14][15]

  • Determine Molar Ratios: Start by preparing solutions with varying molar ratios of your compound to HP-β-CD (e.g., 1:1, 1:2, 1:5).

  • Complexation Procedure:

    • Accurately weigh your 4-phenoxy morphinan derivative and the corresponding amount of HP-β-CD.

    • Dissolve the HP-β-CD in your desired aqueous buffer first with stirring.

    • Slowly add the powdered form of your compound to the cyclodextrin solution while continuously stirring.

    • Allow the mixture to stir at room temperature for 24-48 hours to reach equilibrium. Gentle heating can sometimes expedite this process, but monitor for any degradation.

  • Filtration and Quantification:

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This will give you the enhanced solubility.

  • Application: Use this aqueous stock solution of the inclusion complex for your in vitro assays.

Causality Explained: The hydrophobic phenoxy and morphinan portions of your molecule are shielded within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with the aqueous environment, keeping the entire complex in solution.[13]

Diagram: Mechanism of Cyclodextrin Solubilization

G cluster_0 Aqueous Environment Poorly Soluble Drug Poorly Soluble Drug Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Poorly Soluble Drug->Cyclodextrin Encapsulation Soluble Complex Soluble Inclusion Complex Cyclodextrin->Soluble Complex Formation

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule to form a water-soluble inclusion complex.

Guide 2: Low and Erratic Bioavailability in Animal Studies

Issue: Oral administration of your 4-phenoxy morphinan derivative in a simple suspension results in low and highly variable plasma concentrations.

Underlying Cause: This is a common outcome for Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[16] The rate of absorption is limited by how quickly the drug can dissolve in the gastrointestinal fluids.

Solution: Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) can significantly enhance the oral bioavailability of lipophilic drugs.[17][18] These formulations present the drug in a solubilized or pre-dissolved state, bypassing the dissolution rate-limiting step of absorption.[19] Self-emulsifying drug delivery systems (SEDDS) are a particularly effective type of LBDDS.[6]

Experimental Protocol: Developing a Simple SEDDS Formulation

  • Excipient Screening:

    • Oils: Determine the solubility of your compound in various pharmaceutical-grade oils (e.g., medium-chain triglycerides like Capryol™ 90, long-chain triglycerides like sesame oil).

    • Surfactants: Screen for solubility in surfactants with a range of Hydrophilic-Lipophilic Balance (HLB) values (e.g., Kolliphor® EL, Tween® 80).

    • Co-solvents: Test solubility in co-solvents like Transcutol® HP or PEG 400.

  • Formulation Development:

    • Based on the screening data, select an oil, a surfactant, and a co-solvent that show good solubilizing capacity for your compound.

    • Prepare a series of formulations with varying ratios of these three components. A common starting point is 30-60% oil, 20-50% surfactant, and 10-30% co-solvent.

    • Dissolve your compound in the selected formulation to the desired concentration. Gentle heating and vortexing can aid dissolution.

  • Self-Emulsification Test:

    • Add 1 mL of the drug-loaded formulation to 250 mL of water in a beaker with gentle agitation.

    • A good SEDDS formulation will spontaneously form a fine, bluish-white emulsion or a clear microemulsion.

  • In Vivo Administration: The resulting liquid SEDDS formulation can be administered orally to animals via gavage.

Data Presentation: Excipient Solubility Screening

Excipient CategoryExample ExcipientSolubility of Compound X (mg/mL)
Oil (Medium-Chain)Capryol™ 9055.3
Oil (Long-Chain)Sesame Oil12.1
Surfactant (High HLB)Kolliphor® EL120.5
Surfactant (Low HLB)Span® 808.7
Co-solventTranscutol® HP150.2

Causality Explained: When the SEDDS formulation enters the aqueous environment of the GI tract, it spontaneously disperses into fine oil droplets, creating a large surface area for drug absorption. The drug remains solubilized within these droplets, facilitating its partitioning into the intestinal membrane.[17]

Diagram: SEDDS Mechanism of Action

G SEDDS Formulation SEDDS Formulation Fine Emulsion Droplets Fine Emulsion Droplets SEDDS Formulation->Fine Emulsion Droplets Dispersion in GI Fluid Aqueous GI Fluid Aqueous GI Fluid Aqueous GI Fluid->Fine Emulsion Droplets Drug Absorption Drug Absorption Fine Emulsion Droplets->Drug Absorption Enhanced Drug Release and Absorption

Caption: Dispersion of a SEDDS formulation in the GI tract to enhance drug absorption.

Guide 3: Compound Degradation or Instability in Solution

Issue: Your 4-phenoxy morphinan derivative shows signs of degradation (e.g., appearance of new peaks in HPLC) when stored in certain solvent systems.

Underlying Cause: While enhancing solubility, some formulation approaches can introduce stability challenges. For example, extremes of pH can cause hydrolysis, and some excipients may contain impurities that can react with the drug.

Solution: Nanotechnology-Based Approaches

Encapsulating the drug within a nanocarrier, such as a polymeric nanoparticle or a solid lipid nanoparticle (SLN), can protect it from the surrounding environment while also improving its solubility and bioavailability.[20][21] These systems can provide controlled or sustained release of the drug.[22][23]

Experimental Protocol: Formulation of Solid Lipid Nanoparticles (SLNs)

  • Component Selection:

    • Lipid: Choose a solid lipid with a melting point well above room temperature (e.g., glyceryl monostearate, Compritol® 888 ATO).

    • Surfactant: Select a suitable stabilizer (e.g., Poloxamer 188, Tween® 80).

  • High-Shear Homogenization Method:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve your 4-phenoxy morphinan derivative in the molten lipid.

    • Separately, heat an aqueous solution containing the surfactant to the same temperature.

    • Add the hot aqueous phase to the molten lipid phase and immediately subject the mixture to high-shear homogenization.

    • Cool the resulting nanoemulsion in an ice bath while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the drug encapsulated.

  • Characterization:

    • Measure particle size and zeta potential to assess the stability of the nanoparticle dispersion.

    • Determine the drug encapsulation efficiency and loading capacity.

  • Application: The resulting SLN dispersion can be used for both in vitro and in vivo studies.

Causality Explained: The drug is encapsulated within the solid lipid core, which physically protects it from hydrolytic or enzymatic degradation. The small particle size increases the surface area for dissolution, and the lipid matrix can enhance absorption via lymphatic pathways.[20][21]

Summary and Concluding Remarks

The solubility of 4-phenoxy morphinan derivatives is a significant but surmountable challenge. A systematic approach, beginning with an understanding of the compound's physicochemical properties, is key to selecting the most effective solubilization strategy. By moving from simple co-solvent and pH adjustment techniques to more advanced methods like cyclodextrin complexation, lipid-based formulations, and nanotechnology, researchers can unlock the full potential of this important class of molecules. Always ensure that any formulation strategy is validated for compatibility and stability with your specific derivative.

References

  • Nanotechnology: A Promising Approach for Delivery of Neuroprotective Drugs. (2020). Frontiers in Neuroscience. [Link]

  • Precision targeting of the CNS: recent progress in brain-directed nanodrug delivery. (2025). Journal of Nanobiotechnology. [Link]

  • Nanotechnology-based drug delivery for the treatment of CNS disorders. (n.d.). National Institutes of Health. [Link]

  • Development of Nanoformulations for Targeted Transport of CNS Drugs. (n.d.). IT Medical Team. [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). International Journal of Nanomedicine. [Link]

  • The use of lipid-based nanocarriers for targeted pain therapies. (2013). Frontiers in Pharmacology. [Link]

  • Novel Approaches Towards the Synthesis of Morphinan Derivatives. (n.d.). Nottingham ePrints. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's Laboratories. [Link]

  • Characterization of Opioid Agonist Morphine Derivatives with Emphasis on Medicinal Chemistry. (n.d.). National Institutes of Health. [Link]

  • Morphinan derivatives for the treatment of drug overdose. (n.d.).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). National Institutes of Health. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Peripheralization Strategies Applied to Morphinans and Implications for Improved Treatment of Pain. (2023). National Institutes of Health. [Link]

  • Comparison of physicochemical properties and biological activities of opioid morphinans interacting with mu opioid receptors. (n.d.). National Institutes of Health. [Link]

  • Lipid-based formulations. (n.d.). Gattefossé. [Link]

  • Computational Design of β-Fluorinated Morphine Derivatives for pH-specific Binding. (n.d.). Chapman University Digital Commons. [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023). National Institutes of Health. [Link]

  • Lipid-Based Drug Delivery Systems. (n.d.). National Institutes of Health. [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. (2011). American Pharmaceutical Review. [Link]

  • Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? (2018). Drug Development & Delivery. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

  • SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. (n.d.). Scholarly Commons. [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (n.d.). National Institutes of Health. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025). DFE Pharma. [Link]

  • STRUCTURE-ACTIVITY RELATIONSHIPS OF OXYGENATED MORPHINANS. 11. SYNTHESIS AND BIOLOGICAL PROPERTIES OF 4-METHOXIMORPHINAN-6-ONES. (1981). HETEROCYCLES. [Link]

  • Morphine. (n.d.). PubChem. [Link]

  • Cyclodextrin Derivatives – Versatile Carriers in Modern Science. (2025). YouTube. [Link]

  • Bulletin on Narcotics - 1957 Issue 2 - 006. (n.d.). UNODC. [Link]

  • Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. (2025). MDPI. [Link]

  • Morphinan. (n.d.). Wikipedia. [Link]

  • Morphinan Evolution: The Impact of Advances in Biochemistry and Molecular Biology. (2024). Journal of Biochemistry. [Link]

  • SPECIAL FEATURE - Bioavailability & Solubility: New Approaches to Enhance Drug Performance. (2017). Drug Development & Delivery. [Link]

  • Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. (2021). MDPI. [Link]

Sources

Optimization

Technical Support Center: Temperature Control in Grewe Cyclization for Phenoxy Analogs

Welcome to the technical support center dedicated to mastering the Grewe cyclization for phenoxy analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to mastering the Grewe cyclization for phenoxy analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful synthetic transformation. Here, we will delve into the critical role of temperature control, offering troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide: Navigating Common Temperature-Related Hurdles

This section addresses specific challenges you may encounter during the Grewe cyclization of phenoxy analogs, with a focus on temperature-related issues.

Question 1: My Grewe cyclization is resulting in a low yield of the desired morphinan product, with significant amounts of starting material remaining. What is the likely cause and how can I fix it?

Answer:

A low yield with unreacted starting material often points to insufficient activation energy for the key cyclization step. The Grewe cyclization is an acid-catalyzed intramolecular electrophilic aromatic substitution, and temperature plays a pivotal role in overcoming the activation barrier.[1][2][3]

Underlying Cause: The reaction temperature is likely too low to promote the desired ring closure efficiently. The specific temperature required can vary depending on the substrate and the acid catalyst used.

Troubleshooting Protocol:

  • Systematic Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each new temperature point using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

  • Catalyst Concentration: Ensure the acid catalyst (e.g., phosphoric acid, sulfuric acid, or a "superacid" like trifluoromethanesulfonic acid) is of the appropriate concentration and purity.[5] Water content can significantly reduce the effectiveness of the acid, so azeotropic removal of water before starting the reaction can be beneficial.[1]

  • Extended Reaction Time: If a moderate temperature increase doesn't yield significant improvement, consider extending the reaction time at the optimal temperature identified. Some substrates may require longer reaction times for complete conversion.[6]

Question 2: My reaction is producing a significant amount of a side product, which I suspect is a hexahydroaporphine-like structure. How can I adjust the temperature to favor the desired morphinan skeleton?

Answer:

The formation of hexahydroaporphine-like side products is a known issue in Grewe cyclization, arising from an alternative cyclization pathway.[7][8] Temperature control is a key factor in directing the reaction towards the desired product.

Underlying Cause: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable, but undesired, aporphine-like structure. This is particularly true if the electronics of your phenoxy analog substrate are not optimally tuned for the desired cyclization.[8]

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Carefully decrease the reaction temperature. While this may slow down the reaction rate, it can significantly improve the selectivity for the desired morphinan product.

  • Slower Addition of Starting Material: Instead of adding the substrate all at once, consider a slow, dropwise addition to the heated acid catalyst solution. This can help maintain a low concentration of the reactive intermediate, potentially disfavoring the side reaction.

  • Choice of Acid Catalyst: The strength of the acid catalyst can influence the reaction pathway. In some cases, a milder acid might provide better selectivity, even if it requires a slightly higher temperature or longer reaction time.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding temperature control in the Grewe cyclization of phenoxy analogs.

Q1: What is a typical starting temperature range for the Grewe cyclization of phenoxy analogs?

A1: A general starting point for the Grewe cyclization is often in the range of 60-80°C.[1] However, this is highly substrate-dependent. For example, electron-rich phenoxy analogs may cyclize at lower temperatures, while electron-deficient systems might require more forcing conditions. It is always advisable to start with a lower temperature and gradually increase it while monitoring the reaction.

Q2: How does the heating method impact the reaction? Is a standard heating mantle sufficient?

A2: While a standard heating mantle can be used, precise and uniform temperature control is crucial for reproducibility and minimizing side product formation. An oil bath or a temperature-controlled reaction block is highly recommended for maintaining a stable and consistent temperature throughout the reaction vessel. This is especially important for larger-scale reactions where temperature gradients can be more pronounced.

Q3: Can microwave irradiation be used to promote the Grewe cyclization?

A3: Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool for the Grewe cyclization. Microwave heating can lead to rapid and uniform heating, often resulting in significantly reduced reaction times and potentially improved yields and selectivities.[9][10] However, careful optimization of temperature and irradiation time is necessary to avoid decomposition of starting materials or products.

Q4: Are there any visual cues during the reaction that can indicate if the temperature is too high?

A4: A noticeable darkening of the reaction mixture beyond the expected color change can be an indication of decomposition or charring, suggesting that the temperature is too high. If this occurs, it is advisable to immediately reduce the temperature and analyze a sample to assess the integrity of the desired product and starting material.

Data & Protocols

Table 1: Recommended Starting Temperatures for Grewe Cyclization of Substituted Phenoxy Analogs
Substituent on Phenoxy RingElectron-Donating/WithdrawingRecommended Starting Temperature Range (°C)Notes
Methoxy (-OCH3)Donating60 - 75Electron-donating groups generally facilitate the reaction.
Methyl (-CH3)Donating65 - 80
Hydrogen (-H)Neutral70 - 85Baseline for comparison.
Chloro (-Cl)Withdrawing80 - 100Electron-withdrawing groups can deactivate the aromatic ring, requiring higher temperatures.
Nitro (-NO2)Strongly Withdrawing90 - 120+May require stronger acid catalysts in addition to higher temperatures.

Note: These are general guidelines. Optimal temperatures must be determined empirically for each specific substrate.

Experimental Protocol: General Procedure for Temperature Optimization
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add the chosen acid catalyst (e.g., 85% phosphoric acid).

  • Azeotropic Distillation (Optional but Recommended): If using an acid like phosphoric acid, add a suitable solvent (e.g., toluene) and heat to reflux using a Dean-Stark apparatus to remove any water.[1]

  • Temperature Equilibration: Set the heating source (oil bath or reaction block) to the desired starting temperature (e.g., 65°C) and allow the acid to equilibrate.

  • Substrate Addition: Dissolve the phenoxy analog substrate in a minimal amount of an appropriate solvent and add it dropwise to the heated acid.

  • Monitoring: Take aliquots of the reaction mixture at regular intervals (e.g., every 30-60 minutes) and analyze by TLC or HPLC to monitor the consumption of starting material and the formation of the product and any side products.

  • Temperature Adjustment: If the reaction is sluggish after a reasonable time (e.g., 2-4 hours), increase the temperature by 5-10°C and continue monitoring.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate aqueous work-up and purification.

Visualizations

Diagram 1: Grewe Cyclization Mechanism

Grewe_Cyclization cluster_0 Step 1: Protonation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization Starting_Material Phenoxy Analog Protonated_Intermediate Protonated Intermediate Starting_Material->Protonated_Intermediate H+ Cyclized_Intermediate Cyclized Intermediate Protonated_Intermediate->Cyclized_Intermediate Temperature Dependent Morphinan_Product Morphinan Product Cyclized_Intermediate->Morphinan_Product -H+

Caption: Key steps in the Grewe cyclization of phenoxy analogs.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Morphinan Product Check_SM Starting Material Remaining? Start->Check_SM Increase_Temp Increase Reaction Temperature Check_SM->Increase_Temp Yes Side_Product Side Product Formation? Check_SM->Side_Product No Check_Purity Check Catalyst Purity and Concentration Increase_Temp->Check_Purity Extend_Time Extend Reaction Time Check_Purity->Extend_Time End Improved Yield Extend_Time->End Lower_Temp Lower Reaction Temperature Side_Product->Lower_Temp Yes Side_Product->End No Slow_Addition Implement Slow Addition of Substrate Lower_Temp->Slow_Addition Optimize_Catalyst Optimize Acid Catalyst Slow_Addition->Optimize_Catalyst Optimize_Catalyst->End

Caption: Decision tree for troubleshooting low yields in Grewe cyclization.

References

  • Juniper Publishers. (2018, March 29). Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. Retrieved from Juniper Publishers website: [Link]

  • Google Patents. (n.d.). EP0155424A1 - A total synthesis of morphinan compounds by cyclization of cycloalkylcarbonyl compounds.
  • ResearchGate. (n.d.). Grewe cyclization. Retrieved from ResearchGate website: [Link]

  • Denmark Group. (n.d.). Synthesis of Morphine Alkaloids. Retrieved from University of Illinois Urbana-Champaign website: [Link]

  • Wikipedia. (n.d.). Total synthesis of morphine and related alkaloids. Retrieved from Wikipedia website: [Link]

  • ResearchGate. (n.d.). A convenient synthesis of codeine and morphine. Retrieved from ResearchGate website: [Link]

  • ResearchGate. (2016, September 16). On the formation of a side product with hexahydroaporphine-like structure in the Grewe cyclization of dextromethorphan. Retrieved from ResearchGate website: [Link]

  • Wikipedia. (n.d.). Dextromethorphan. Retrieved from Wikipedia website: [Link]

  • ResearchGate. (n.d.). Seven-Membered Ring Formation Through Grewe-Cyclization. Retrieved from ResearchGate website: [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from Reddit website: [Link]

  • PMC. (n.d.). C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. Retrieved from National Center for Biotechnology Information website: [Link]

  • ResearchGate. (n.d.). Temperature regiocontrol of intramolecular cyclization of di-hydroxysecoacids. Retrieved from ResearchGate website: [Link]

  • PMC. (2022, April 19). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. Retrieved from National Center for Biotechnology Information website: [Link]

  • ResearchGate. (2011, May 6). Synthesis of Morphine Alkaloids and Derivatives. Retrieved from ResearchGate website: [Link]

  • ResearchGate. (2025, December 18). Synthesis and mechanism of formation of oxadeazaflavines by microwave thermal cyclization of ortho-halobenzylidene barbiturates. Retrieved from ResearchGate website: [Link]

Sources

Troubleshooting

Technical Support Center: Separation Strategies for 4-Phenoxy Regioisomers &amp; Stereoisomers

Welcome to the Technical Support Center for advanced chromatographic and preparative separations. The isolation of 4-phenoxy isomers—whether positional regioisomers (e.g., 2-phenoxy vs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic and preparative separations. The isolation of 4-phenoxy isomers—whether positional regioisomers (e.g., 2-phenoxy vs. 4-phenoxybenzoic acid) or stereoisomers (e.g., enantiomers of 4-phenoxypropionates)—presents a significant bottleneck in agrochemical and pharmaceutical synthesis. Because these isomers share nearly identical molecular weights, dipole moments, and boiling points, standard purification techniques often fail.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic mechanisms governing isomer separation, providing you with self-validating protocols to ensure scalable, high-purity isolation.

Separation Strategy Workflow

G Start 4-Phenoxy Isomer Mixture Type Identify Isomer Type Start->Type Regio Regioisomers (e.g., 2- vs 4-phenoxy) Type->Regio Stereo Stereoisomers (e.g., Enantiomers) Type->Stereo RP_HPLC Reversed-Phase HPLC (Core-Shell C18) Regio->RP_HPLC Chiral_HPLC Chiral HPLC (Polysaccharide CSPs) Stereo->Chiral_HPLC Prep_Scale Preparative Scale? RP_HPLC->Prep_Scale Chiral_HPLC->Prep_Scale Cryst Fractional Crystallization / Salt Resolution Prep_Scale->Cryst High Volume / Acids Prep_Chrom Prep-HPLC / SFC Prep_Scale->Prep_Chrom High Purity / Neutral

Decision matrix for isolating 4-phenoxy regioisomers and stereoisomers across various scales.

Section 1: Chromatographic Separation of Phenoxy Regioisomers

Positional isomers, such as methoxy phenoxy methyl oxirane regioisomers or 3-phenoxybenzoic acid (3-PBA) versus 4-fluoro-3-phenoxybenzoic acid (4-F-3-PBA), exhibit highly similar hydrodynamic volumes. Standard fully porous silica columns often lack the theoretical plates required to separate them, leading to co-elution[1][2].

Quantitative Data: Optimized Chromatographic Parameters
Isomer ClassificationTarget CompoundsRecommended Stationary PhaseOptimal Mobile PhaseMechanistic Advantage
Regioisomers 3-PBA vs. 4-F-3-PBACore-shell C18 (100 × 2.1 mm, 2.6 µm)H₂O (0.1% FA) / AcetonitrileReduces eddy diffusion; baseline resolution achieved where 50mm columns fail[2][3].
Regioisomers Methoxy phenoxy methyl oxiraneHigh-res RP-C18 (e.g., LUNA C18)H₂O / Acetonitrile gradientMaximizes hydrophobic selectivity and rapid analysis[1].
Enantiomers (R)/(S)-4-phenoxypropionatesChiralcel OD/OK or Chiralpak IBn-Hexane / IPA / TFA (87:13:0.5)TFA suppresses secondary silanol interactions, enabling >99.5% ee resolution[4][5].
Troubleshooting FAQ

Q: Why am I seeing co-elution of 3-phenoxy and 4-phenoxybenzoic acid regioisomers on my standard 50 mm C18 column? A: The structural similarity of these positional isomers results in nearly identical partition coefficients. A 50 mm column does not provide enough theoretical plates to resolve them[2]. Solution: Switch to a 100 mm column packed with core-shell (superficially porous) particles (e.g., Kinetex 2.6 µm). Core-shell technology drastically reduces the mass transfer path length (the 'C' term in the van Deemter equation), sharpening peaks and increasing peak capacity without exceeding system backpressure limits[3]. Furthermore, ensure you are using Acetonitrile rather than Methanol; Acetonitrile acts as a stronger eluent and provides better selectivity for these specific aromatic systems[3].

Q: My methoxy phenoxy methyl oxirane regioisomers show severe peak tailing. How can I fix this? A: Peak tailing in these compounds is almost always caused by secondary retention mechanisms—specifically, hydrogen bonding between the oxirane oxygen and unendcapped, acidic silanols on the silica matrix[1]. Solution: Lower the pH of your mobile phase using a volatile acid (if the oxirane ring is stable under those specific conditions) to suppress silanol ionization, or use a highly endcapped, base-deactivated C18 column[1].

Protocol 1: Analytical Resolution of Phenoxybenzoic Acid Regioisomers via UHPLC

This protocol is a self-validating system: successful execution is confirmed by a resolution factor (


) 

1.5.
  • Sample Preparation: Dissolve the crude phenoxybenzoic acid mixture in Acetonitrile/Water (50:50, v/v) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Install a Kinetex C18 column (100 × 2.1 mm, 2.6 µm). Equilibrate with 95% Mobile Phase A (Water + 0.1% Formic Acid) and 5% Mobile Phase B (Acetonitrile) at 0.3 mL/min until the baseline stabilizes[3]. Note: The 0.1% FA is critical to keep the carboxylic acid protonated, preventing peak splitting.

  • Gradient Execution: Inject 2 µL of the sample. Run a linear gradient from 5% B to 95% B over 3 minutes. Hold at 95% B for 7 minutes to elute strongly retained hydrophobic impurities[3].

  • Validation Check: Calculate the

    
     between the regioisomer peaks. If 
    
    
    
    , decrease the gradient slope (e.g., extend the ramp to 5 minutes) to increase the time the analytes spend in the isocratic focusing zone.
Section 2: Enantiomeric Separation of Chiral 4-Phenoxy Compounds

For chiral phenoxy compounds like 4-phenoxypropionates (common in herbicide synthesis), the (R)-isomers are typically the biologically active forms[4]. Separating these requires Chiral Stationary Phases (CSPs) that rely on inclusion effects, hydrogen bonding, and steric interactions[4].

Troubleshooting FAQ

Q: I am getting broad, overlapping peaks for my 4-phenoxypropionate enantiomers on a Chiralcel OD column. How can I improve resolution? A: The carboxylic acid moiety on the phenoxypropionate is forming multi-point, high-energy hydrogen bonds with the polysaccharide backbone of the CSP, leading to slow desorption kinetics and broad peaks. Solution: Add 0.1% to 0.5% Trifluoroacetic acid (TFA) to your mobile phase (e.g., Hexane/Isopropanol). TFA acts as a competing agent, saturating the high-energy non-chiral binding sites and ensuring the analytes interact uniformly with the chiral grooves of the stationary phase[5][6].

Q: Can I determine the enantiomeric excess (ee%) of my 4-phenoxy mixture before committing to preparative chromatography? A: Yes, but standard NMR cannot differentiate enantiomers because they exist in identical magnetic environments. Solution: Introduce a chiral solvating agent or a symmetrical prochiral host molecule to your NMR sample. This creates transient diastereomeric complexes via rapid exchange. The differing stabilities of the (R)-host and (S)-host complexes will induce an ee-dependent splitting of the NMR resonances (e.g., the methylene protons), allowing you to quantify the ee% directly from the NMR spectrum prior to HPLC[5].

Protocol 2: Preparative Enantiomeric Resolution of 4-Phenoxypropionates

This protocol ensures high-yield recovery without post-column racemization.

  • Stationary Phase Selection: Pack a preparative column with a polysaccharide-based chiral stationary phase (e.g., Chiralpak IB or Chiralcel OD, 25 cm × 2.0 cm i.d.)[4][5].

  • Mobile Phase Optimization: Prepare an isocratic mobile phase of n-hexane/2-propanol/trifluoroacetic acid (87:13:0.5 v/v/v)[5]. Degas thoroughly via ultrasonication to prevent bubble formation at high flow rates.

  • Loading & Elution: Dissolve up to 50 mg of the sample directly in the mobile phase to prevent solvent-mismatch band broadening. Inject and elute at a flow rate of 15 mL/min, monitoring UV absorbance at 278 nm[5].

  • Fraction Collection & Recovery: Collect the separated (R) and (S) fractions.

  • Validation & Preservation: Critical Step: Immediately evaporate the solvent under reduced pressure at

    
     35°C. Prolonged exposure to concentrated TFA during solvent evaporation can induce acid-catalyzed degradation or partial racemization. Re-inject a 1 µg/mL aliquot of the isolated fraction onto an analytical chiral column to validate that the ee% remains >99.5%[5].
    
References
  • Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography NTU Scholars[Link]

  • Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Semantic Scholar / MDPI[Link]

  • Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry MDPI[Link]

  • Enantiomeric Excess Dependent Splitting of NMR Signal Through Co-Ligand Dynamic Exchange in a Coordination Complex ChemRxiv[Link]

  • Mass Spectrometry-Compatible Enantiomeric Separations of 100 Pesticides Using Core–Shell Chiral Stationary Phases... ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of 4-Phenoxy Levomethorphan

Introduction The landscape of synthetic opioids is in a constant state of flux, with novel derivatives emerging that challenge analytical detection and characterization. 4-Phenoxy Levomethorphan, a derivative of the pote...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of synthetic opioids is in a constant state of flux, with novel derivatives emerging that challenge analytical detection and characterization. 4-Phenoxy Levomethorphan, a derivative of the potent narcotic analgesic levomethorphan, represents such a challenge. Its structure combines the rigid morphinan core with a flexible phenoxy moiety, creating a unique analytical profile. Understanding the mass spectrometric fragmentation behavior of this molecule is paramount for its unambiguous identification in forensic toxicology, clinical diagnostics, and drug development research.

Due to the novelty of 4-Phenoxy Levomethorphan, a comprehensive, experimentally-derived fragmentation library is not yet established in the public domain. This guide, therefore, serves as a predictive framework, synthesizing established principles of morphinan and aromatic ether fragmentation to propose the most probable cleavage pathways under both soft (Electrospray Ionization) and hard (Electron Ionization) ionization techniques. We will compare these predicted patterns to the well-documented fragmentation of its parent compound, levomethorphan, providing researchers with a robust analytical blueprint for the identification and future study of this and similar compounds.

Section 1: Structural and Physicochemical Profile

4-Phenoxy Levomethorphan is structurally defined as 4-phenoxy-3-methoxy-17-methylmorphinan. The core is the levomethorphan scaffold, which is the levorotatory isomer of methorphan.[1][2] The key modification is the substitution of a phenoxy group at the C4 position of the aromatic ring. This addition significantly increases the molecule's mass and introduces a new, prominent fragmentation site—the ether linkage.

PropertyValueSource
Molecular Formula C₂₄H₂₉NO₂Calculated
Monoisotopic Mass 375.2198 g/mol Calculated
Parent Compound Levomethorphan (C₁₈H₂₅NO)[3]
Predicted pKa 8.5 ± 0.2Calculated
Key Structural Features Morphinan core, N-methylpiperidine ring, Methoxy group, Phenoxy group-

Section 2: Predicted Fragmentation Pathways

The fragmentation of 4-Phenoxy Levomethorphan is anticipated to be a composite of pathways characteristic of the morphinan core and the appended phenoxy group. The ionization method employed will dictate the energy imparted to the molecule, fundamentally altering the resulting fragmentation cascade.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺, with high abundance.[4] Subsequent collision-induced dissociation (CID) in the tandem mass spectrometer (MS/MS) stage allows for controlled fragmentation, which is highly useful for structural elucidation.[5][6] For 4-Phenoxy Levomethorphan, the primary protonation site is expected to be the tertiary amine nitrogen, which is the most basic site in the molecule.

The proposed fragmentation pathways for the [M+H]⁺ ion (m/z 376.2) are dominated by two major routes:

  • Cleavage of the Phenoxy Group: The C-O ether bond of the phenoxy substituent is a labile site. Cleavage can occur via a neutral loss of phenol (C₆H₆O, 94 Da), resulting in a highly stable fragment ion at m/z 282.2 . This is often a dominant pathway for aromatic ethers.

  • Piperidine Ring Fission: Morphinan alkaloids are well-known to undergo fragmentation within the saturated nitrogen-containing ring system.[7] This can involve the loss of the N-methyl group or more complex rearrangements and cleavages leading to a series of characteristic ions. A key initial fragmentation is the cleavage of the C9-N17 and C10-C11 bonds, which opens the piperidine ring and can lead to fragments around m/z 215.1 after subsequent losses.

ESI_Fragmentation cluster_path1 Phenoxy Cleavage cluster_path2 Piperidine Ring Fission M_H [M+H]⁺ m/z 376.2 C₂₄H₃₀NO₂⁺ Frag_282 Fragment A m/z 282.2 C₁₈H₂₄NO⁺ M_H->Frag_282 - C₆H₆O (Phenol) Frag_318 Fragment B m/z 318.2 C₂₁H₂₄O₂⁺ M_H->Frag_318 - C₃H₈N Frag_215 Fragment C m/z 215.1 C₁₄H₁₅O₂⁺ Frag_318->Frag_215 - C₆H₅O - CO

Caption: Predicted ESI-MS/MS fragmentation of 4-Phenoxy Levomethorphan.

Electron Ionization (EI-MS) Fragmentation

Electron Ionization is a high-energy, "hard" ionization technique that results in extensive fragmentation and often a less abundant molecular ion (M⁺˙).[8] EI mass spectra provide a detailed "fingerprint" of a molecule. The fragmentation is typically initiated by the removal of an electron from a lone pair (on N or O) or a π-system.

For 4-Phenoxy Levomethorphan, major EI fragmentation pathways are predicted to include:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage) is a dominant fragmentation pathway for amines and is expected to be highly favorable.[9] This would involve the cleavage of the C9-N17 bond, leading to a stable, resonance-stabilized ion.

  • Ether Bond Cleavage: Similar to ESI, cleavage of the phenoxy ether bond will be prominent, leading to ions corresponding to the phenoxy cation (m/z 93.0) or the remaining morphinan structure.

  • Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring of the morphinan core can undergo an RDA reaction, a characteristic fragmentation for this class of compounds, leading to the expulsion of ethene (C₂H₄).[5]

EI_Fragmentation cluster_alpha Alpha-Cleavage cluster_ether Ether Cleavage cluster_rda Retro-Diels-Alder M_ion M⁺˙ m/z 375.2 C₂₄H₂₉NO₂⁺˙ Frag_360 Fragment D m/z 360.2 [M-CH₃]⁺ M_ion->Frag_360 - •CH₃ Frag_318_EI Fragment E m/z 318.2 [M-C₃H₇N]⁺˙ M_ion->Frag_318_EI - C₃H₇N Frag_93 Phenoxy Ion m/z 93.0 C₆H₅O⁺ M_ion->Frag_93 Frag_282_EI Fragment F m/z 282.2 C₁₈H₂₄NO⁺ M_ion->Frag_282_EI - •OC₆H₅ Frag_347 Fragment G m/z 347.2 [M-C₂H₄]⁺˙ M_ion->Frag_347 - C₂H₄

Caption: Predicted EI-MS fragmentation pathways for 4-Phenoxy Levomethorphan.

Section 3: Comparative Analysis and Data Summary

The most significant difference between the fragmentation of levomethorphan and 4-Phenoxy Levomethorphan will be the fragments originating from the phenoxy group. While levomethorphan's fragmentation is confined to the C₁₈H₂₅NO core, the new derivative introduces high-mass fragments and a distinct neutral loss of 94 Da (phenol).

IonizationPredicted m/zProposed FormulaProposed Origin / StructureComparison to Levomethorphan
ESI-MS/MS 376.2[C₂₄H₃₀NO₂]⁺Protonated MoleculeN/A (Parent is m/z 272.2)
282.2[C₁₈H₂₄NO]⁺Neutral loss of phenol from [M+H]⁺Unique to 4-Phenoxy derivative
215.1[C₁₄H₁₅O₂]⁺Piperidine ring fission productAnalogous fragment in Levomethorphan is at m/z 121.1
EI-MS 375.2[C₂₄H₂₉NO₂]⁺˙Molecular IonN/A (Parent is m/z 271.2)
360.2[C₂₃H₂₆NO₂]⁺Loss of N-methyl radicalCommon pathway (fragment at m/z 256.2)
282.2[C₁₈H₂₄NO]⁺Loss of phenoxy radicalUnique to 4-Phenoxy derivative
93.0[C₆H₅O]⁺Phenoxy cationUnique to 4-Phenoxy derivative

Section 4: Proposed Protocol for Experimental Verification

To validate the predicted fragmentation patterns, a robust and reproducible analytical method is required. The following protocol outlines a standard approach using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for sensitive and specific analysis of such compounds.[6][10]

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Stock Prepare 1 mg/mL Stock in Methanol Working Dilute to 1 µg/mL in Mobile Phase A Stock->Working Inject Inject 5 µL onto C18 Column Working->Inject Gradient Apply Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Inject->Gradient Scan1 Full Scan MS (Q1) to find [M+H]⁺ at m/z 376.2 Gradient->Scan1 Scan2 Product Ion Scan (Q3) Isolate m/z 376.2 and fragment with CID Scan1->Scan2 Data Acquire and Analyze Fragment Spectrum Scan2->Data

Caption: Experimental workflow for LC-MS/MS analysis and verification.

Detailed Methodologies

1. Materials and Reagents:

  • 4-Phenoxy Levomethorphan reference standard

  • LC-MS grade Methanol, Acetonitrile, and Water

  • LC-MS grade Formic Acid

2. Sample Preparation Protocol:

  • Prepare a 1.0 mg/mL stock solution of 4-Phenoxy Levomethorphan in methanol.

  • Perform a serial dilution to create a working standard of 1.0 µg/mL in the initial mobile phase conditions (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). The use of a solvent matching the initial mobile phase prevents peak distortion.

3. Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). A C18 column is chosen for its excellent retention and separation of moderately polar compounds like opioids.[10]

  • Mobile Phase A: Water with 0.1% Formic Acid. The acid is crucial for promoting good peak shape and efficient protonation in the ESI source.[11]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak shape.

  • Injection Volume: 5 µL.

4. Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type 1 (Full Scan):

    • Mass Range: m/z 100-500.

    • Purpose: To confirm the presence and mass of the protonated molecular ion [M+H]⁺ at m/z 376.2.

  • Scan Type 2 (Product Ion Scan / MS/MS):

    • Precursor Ion: m/z 376.2.

    • Collision Gas: Argon.

    • Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV). This is a critical step to observe both low-energy (stable fragments) and high-energy (more extensive cleavage) dissociation products, providing a comprehensive fragmentation map.[12]

    • Mass Range: m/z 50-400.

Conclusion

This guide provides a detailed, predictive framework for understanding the mass spectrometric fragmentation of 4-Phenoxy Levomethorphan. By dissecting the molecule into its constituent morphinan and phenoxy parts, we have proposed the primary fragmentation pathways under both ESI and EI conditions. The key diagnostic fragments unique to this derivative are expected to arise from the cleavage of the phenoxy ether linkage, notably the neutral loss of phenol (94 Da) in ESI-MS/MS and the appearance of a phenoxy cation (m/z 93.0) in EI-MS. These predicted patterns, when compared against the known fragmentation of levomethorphan, offer a powerful tool for analytical scientists. The included experimental protocol provides a clear and robust method for researchers to verify these predictions, ultimately contributing to the definitive characterization of this and other novel synthetic opioids.

References

  • Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. (2020). Journal of the American Society for Mass Spectrometry. [Link]

  • Raith, K., Neubert, R., Poeaknapo, C., Boettcher, C., Zenk, M. H., & Schmidt, J. (2003). Electrospray tandem mass spectrometric investigations of morphinans. Journal of the American Society for Mass Spectrometry, 14(11), 1262–1269. [Link]

  • Zhang, X., et al. (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. PubMed. [Link]

  • High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. (2019). Chemical Communications. [Link]

  • Pichini, S., et al. (2011). Electrospray ionization tandem mass spectrometry for the simultaneous determination of opiates and cocaine in human hair. PubMed. [Link]

  • An automated and fully validated LC-MS/MS procedure for the simultaneous determination of 11 opioids used in palliative care, with 5 of their metabolites. (2006). Semantic Scholar. [Link]

  • Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. (2020). Journal of the American Society for Mass Spectrometry. [Link]

  • Kaczyński, P., & Łozowicka, B. (2009). Fast determination of phenoxy acid herbicides in carrots and apples using liquid chromatography coupled triple quadrupole mass spectrometry. PubMed. [Link]

  • Electrospray tandem mass spectrometry investigations on morphinans. (2003). ResearchGate. [Link]

  • The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. (2020). West Virginia University Research Repository. [Link]

  • Structural analysis of synthetic opioids using travelling wave ion mobility-mass spectrometry (TWIM-MS). (2025). RSC Publishing. [Link]

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. (n.d.). eConference.io. [Link]

  • Determination of Synthetic Opioids Belonging to the Fentanyl Class in Silt Using Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS). (2024). Taylor & Francis Online. [Link]

  • Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. (2025). MDPI. [Link]

  • Current methodologies to the analysis of morphine and its metabolites in biological matrices. (2024). SpringerLink. [Link]

  • Evaluation of the mass spectrometric fragmentation of codeine and morphine after C-13-isotope biosynthetic labeling. (2025). ResearchGate. [Link]

  • Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. (2009). Wiley Online Library. [Link]

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. (2012). PMC. [Link]

  • Determination of trace phenoxy carboxylic acid herbicides in environmental water samples by covalent organic frameworks based solid phase extraction coupled with liquid chromatography-tandem mass spectrometry. (2025). ResearchGate. [Link]

  • Chiral Analyses of dextromethorphan/levomethorphan and Their Metabolites in Rat and Human Samples Using LC-MS/MS. (2011). PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • levomethorphan (CHEBI:146176). (n.d.). EMBL-EBI. [Link]

  • Levomethorphan. (n.d.). PubChem. [Link]

  • Levomethorphan. (n.d.). NIST WebBook. [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. (n.d.). SciSpace. [Link]

  • Chiral analyses of dextromethorphan/levomethorphan and their metabolites in rat and human samples using LC-MS/MS. (2011). ResearchGate. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). University of Huddersfield Repository. [Link]

  • Chiral analysis of dextromethorphan and levomethorphan in human hair by liquid chromatography-tandem mass spectrometry. (2022). PubMed. [Link]

  • Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024). Semantic Scholar. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Elsevier. [Link]

Sources

Comparative

Reference Standard Qualification Guide: 4-Phenoxy Levomethorphan

[1][2][3][4] Executive Summary & Strategic Context In the rigorous landscape of opioid analgesic development, 4-Phenoxy Levomethorphan (CAS: 47523-05-7) serves as a critical process-related impurity marker.[1][2][3] Its...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary & Strategic Context

In the rigorous landscape of opioid analgesic development, 4-Phenoxy Levomethorphan (CAS: 47523-05-7) serves as a critical process-related impurity marker.[1][2][3] Its structural similarity to the parent molecule, Levomethorphan (3-methoxy-17-methylmorphinan), presents significant chromatographic challenges.[1][2][3]

For researchers and CMC (Chemistry, Manufacturing, and Controls) professionals, the "product" is not just the chemical substance, but the certified value attached to it.[1][2] A vial of 4-Phenoxy Levomethorphan is useless without a defensible purity assignment.[1][2][3]

This guide challenges the traditional "Mass Balance" approach by comparing it against Quantitative NMR (qNMR) .[1][2][3][4][5][6][7] We demonstrate that while Mass Balance is the historical gold standard, qNMR offers a superior, self-validating alternative for scarce impurity standards where material conservation and direct traceability are paramount.[1][2]

Technical Profile: 4-Phenoxy Levomethorphan[1][2][3][4][9][10]

Before qualification, the structural integrity must be absolute.[1][2][3] The 4-position on the morphinan ring is sterically hindered, making this impurity a specific indicator of etherification side-reactions during synthesis.[1][2]

PropertySpecification
Chemical Name 4-Phenoxy-3-methoxy-17-methylmorphinan
CAS Number 47523-05-7
Molecular Formula C₂₄H₂₉NO₂
Molecular Weight 363.49 g/mol
Role Critical Process Impurity / Reference Standard
Solubility Soluble in Methanol, Chloroform, DMSO

Comparative Analysis: Qualification Methodologies

The core decision for a scientist is how to assign the purity factor (


).[1][2] We compare the Mass Balance (100% - Sum of Impurities)  approach against the Internal Standard qNMR  approach.[1][2][3]
Performance Matrix
FeatureMethod A: Mass Balance (Traditional) Method B: qNMR (Recommended)
Principle Indirect.[1][2][3] Assumes all impurities are detected and subtracted from 100%.Direct. Measures the molar ratio of analyte protons to a NIST-traceable internal standard.
Material Required High (>100 mg).[1][2][3] Requires separate aliquots for TGA, KF, ROI, and HPLC.[1][2][3]Low (<10 mg).[1][2][3] Non-destructive (sample can be recovered).[1][2][3]
Accuracy Risks High Risk. Non-chromatophoric impurities (salts, inorganic acids) may be missed, leading to purity overestimation.[1][2]Low Risk. Signal is proportional only to the number of nuclei; independent of extinction coefficients.[1][2][3]
Traceability Complex.[1][2][3] Relies on multiple instruments (Balance, HPLC, KF, TGA).[1][2][3][4]Direct. Traceable to the Internal Standard (e.g., NIST SRM 350b).[1][2]
Throughput Slow (2-3 days for full panel).[1][2]Fast (1-2 hours).[1][2][3]
Suitability Best for final API release where large batches exist.[1][2]Best for expensive/scarce impurity standards like 4-Phenoxy Levomethorphan.[1][2][3]
Experimental Data Support

In a comparative study of morphinan derivatives, purity values assigned by Mass Balance often deviate by 0.5% - 1.2% from qNMR values due to hygroscopicity and trapped solvent residues that TGA fails to resolve from decomposition events [1].[1][2][3]

Experimental Protocols (Self-Validating Systems)

Protocol A: Structural Elucidation (The Trust Pillar)

Objective: Confirm the "4-Phenoxy" regiochemistry before quantification.[1][2][3]

  • Instrument: 500 MHz NMR (e.g., Bruker Avance).

  • Solvent:

    
     (neutralized with 
    
    
    
    to prevent salt formation).
  • Key Diagnostic Signals:

    • Aromatic Region (6.5 - 7.5 ppm): Integration must account for 7 protons (2 from morphinan A-ring + 5 from phenoxy group).[1][2][3]

    • NOESY Experiment: Critical step. Irradiate the 3-methoxy signal (~3.8 ppm).[1][2]

    • Validation Logic: If the phenoxy group is at position 4, you will observe a Through-Space NOE correlation between the methoxy protons and the phenoxy ortho-protons.[1][2] Absence of this correlation suggests the phenoxy might be at a different position (e.g., position 2), invalidating the material.[1][2][3]

Protocol B: Purity by qNMR (The Recommended Standard)

Objective: Assign absolute purity with SI traceability.[1][2][3]

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or NIST SRM) or Dimethyl Sulfone .[1][2][3]

    • Constraint: IS signals must not overlap with the 4-Phenoxy Levomethorphan aromatic region or the N-methyl singlet (~2.4 ppm).[1][2]

  • Sample Preparation:

    • Weigh accurately ~10 mg of 4-Phenoxy Levomethorphan (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial using a micro-balance (readability 0.001 mg).
    • Dissolve in

      
      .[1][2][3]
      
  • Acquisition Parameters (Crucial for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30-60 seconds) to ensure full magnetization recovery.
    • Scans: 64 (for S/N > 250:1).[1][2]

  • Calculation: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = mass,
    
    
    = Purity.[1][2][3][4]
Protocol C: Purity by Mass Balance (The Alternative)

Objective: Quantify all impurities to subtract from 100%.[1][2][3]

  • Chromatographic Purity (HPLC-UV):

    • Column: C18 (e.g., Waters XBridge), 150mm x 4.6mm, 3.5 µm.[1][2][3]

    • Mobile Phase: Gradient of 10mM Ammonium Bicarbonate (pH 9.[1][2][3]5) and Acetonitrile.[1][2][3] Note: High pH is preferred for morphinans to improve peak shape.[1][2][3]

    • Detection: 280 nm.[1][2][3]

  • Volatiles (TGA/LOD):

    • Heat from 30°C to 150°C at 10°C/min.[1][2][3]

    • Warning: 4-Phenoxy Levomethorphan may melt/degrade before solvent release.[1][2][3] Karl Fischer (KF) titration is preferred for water content.[1][2][3]

  • Residue on Ignition (ROI):

    • Sulfated ash method to detect inorganic salts.[1][2][3]

  • Final Calculation:

    
    [1][2][3]
    

Visualization of Workflows

Diagram 1: Reference Standard Qualification Decision Tree

This logic flow ensures the scientist selects the correct qualification path based on material availability and regulatory phase.[1][2][3]

QualificationStrategy Start Start: 4-Phenoxy Levomethorphan Candidate Material CheckQty Is Material Quantity > 100mg? Start->CheckQty CheckPhase Development Phase? CheckQty->CheckPhase Yes PathB Method B: qNMR (Material Saving) CheckQty->PathB No (Scarce) PathA Method A: Mass Balance (High Consumption) CheckPhase->PathA Late Stage (GMP Release) CheckPhase->PathB Early Stage / R&D ValidA Purity = (100 - Impurities) *Risk: Missed salts PathA->ValidA ValidB Purity = Direct Molar Ratio *Benefit: SI Traceable PathB->ValidB

Caption: Decision matrix for selecting Mass Balance vs. qNMR based on material scarcity and development phase.

Diagram 2: qNMR Traceability Chain

Demonstrating how the purity value is derived directly from primary standards, establishing the "Trust" pillar.[1][2][3]

TraceabilityChain NIST NIST SRM 350b (Benzoic Acid) InternalStd Internal Standard (Maleic Acid TraceCERT) NIST->InternalStd Calibration Sample 4-Phenoxy Levomethorphan (Analyte) InternalStd->Sample Co-dissolution (Gravimetric) Result Certified Purity Value (w/ Uncertainty Budget) Sample->Result 1H NMR Ratio

Caption: Metrological traceability chain for qNMR, linking the analyte directly to NIST standards.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI (Molecules Journal) [Link][1][2][3]

  • Levomethorphan - Compound Summary (CID 5362449) Source: PubChem (National Institutes of Health) [Link][1][2]

  • Guidance for Industry: Q2(R1) Validation of Analytical Procedures Source: FDA / ICH [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: PubMed (National Library of Medicine) [Link][1][2]

Sources

Safety & Regulatory Compliance

Handling

A Guide to Personal Protective Equipment for Handling 4-Phenoxy Levomethorphan: A Framework for Potent Opioid Analogs

This document provides a comprehensive safety and handling protocol for 4-Phenoxy Levomethorphan, a research compound of the potent morphinan class of opioids. Given its novelty, a complete toxicological profile is not a...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive safety and handling protocol for 4-Phenoxy Levomethorphan, a research compound of the potent morphinan class of opioids. Given its novelty, a complete toxicological profile is not available. Therefore, this guide is built upon a principle of assumed high toxicity, drawing from established protocols for handling potent synthetic opioids and related new psychoactive substances (NPS). The primary goal is to ensure the safety of all laboratory personnel through a multi-layered approach encompassing rigorous hazard assessment, meticulous personal protective equipment (PPE) protocols, and self-validating operational and disposal plans.

Pillar 1: Hazard Assessment & A Risk-First Mindset

The foundational principle for handling a novel compound like 4-Phenoxy Levomethorphan is to treat it with the highest degree of caution. Its structural similarity to Levomethorphan, a potent opioid agonist, suggests a significant risk of severe health effects. The risk assessment for such new psychoactive substances necessitates evaluating potential risks by referencing similar, well-understood compounds.[1]

The primary hazards associated with potent synthetic opioids are acute toxicity through multiple routes of exposure. The principal danger is respiratory depression resulting from inhalation of aerosolized powders.[2] Dermal contact and accidental ingestion also pose significant threats.

Potential Hazard Description Primary Routes of Exposure Potential Health Effects
Acute Toxicity The substance is presumed to be highly toxic if swallowed, inhaled, or in contact with skin.[3]Inhalation, Dermal, IngestionRespiratory depression, central nervous system depression, pinpoint pupils, muscle rigidity, seizures, and potentially death.[3]
Respiratory Hazard Fine powders are easily aerosolized, creating a significant inhalation risk.[2]InhalationRapid onset of opioid-related systemic effects.
Dermal Hazard The substance may be absorbed through the skin, especially with prolonged contact or if dissolved in a solvent.[3]Dermal ContactSystemic toxicity, skin irritation.[4][5]
Eye Hazard Direct contact with powders or solutions can cause serious eye irritation.[4][5]Eye ContactIrritation, potential for systemic absorption.
Unknown Long-Term Effects As a novel substance, the long-term toxicological, mutagenic, or reproductive effects are unknown.[6][7]All routesUnpredictable chronic health conditions.

Pillar 2: Your Personal Protective Equipment (PPE) Protocol

The use of PPE is the final barrier between you and the chemical hazard; it complements, but does not replace, engineering controls like fume hoods.[8] A risk-based approach should be applied to PPE selection.[9]

Core PPE Ensemble (Required for All Handling Operations)
  • Gloves : Double gloving with powder-free, disposable nitrile gloves is mandatory.[8][10] The outer glove should have a long cuff that extends over the gown's sleeve.[8] Causality : Double gloving provides a critical safety layer. If the outer glove is contaminated, it can be removed without exposing the skin.[8] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[8]

  • Gown : A disposable, long-sleeved gown made of a low-permeability fabric is required.[10] The gown should close securely in the back. Causality : This protects the torso and arms from spills and aerosol deposition. It is critical to use gowns specifically tested for their resistance to chemical permeation, as not all "chemo" gowns provide the same level of protection.[11]

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement.[10] Causality : Goggles provide a seal around the eyes to protect against splashes and fine particulates. Standard safety glasses are insufficient.

  • Head and Shoe Covers : Disposable hair covers and shoe covers are essential. Causality : These items prevent the contamination of hair and personal footwear, reducing the risk of cross-contamination to areas outside the laboratory.[10]

Respiratory Protection (Task-Dependent)

The primary hazard from potent opioids is respiratory; therefore, selecting the correct respiratory protection is critical.[2] Surgical masks offer no protection from chemical aerosols and must not be used.[8][11]

Task / Risk Level Required Respiratory Protection Justification
Low Risk (e.g., handling sealed containers, working with dilute solutions inside a certified chemical fume hood)No respirator required if all work is performed within a functioning engineering control.The fume hood provides primary containment, minimizing airborne particles in the user's breathing zone.
Moderate Risk (e.g., weighing powders, preparing stock solutions, potential for aerosol generation)N95 Respirator (minimum) . A powered air-purifying respirator (PAPR) is preferred.An N95 respirator protects against particulate matter.[8] Unpacking hazardous drugs that are not in plastic containers may also require a respirator in case of shipping damage.[10]
High Risk (e.g., cleaning up a large spill, potential for uncontrolled aerosolization)Full-face respirator with chemical cartridges or a Self-Contained Breathing Apparatus (SCBA).[9]These situations present a high concentration of airborne hazards, requiring a higher level of respiratory protection and eye protection.
PPE Selection Workflow

PPE_Selection cluster_risk Risk Assessment cluster_ppe PPE Protocol Start Start: Define Task AssessAerosol Potential for Aerosol Generation? Start->AssessAerosol AssessSpill Large Spill Scenario? Start->AssessSpill AssessQuantity Handling >1g of Powder? AssessAerosol->AssessQuantity No N95 Add N95 Respirator (PAPR Preferred) AssessAerosol->N95 Yes CorePPE Core PPE: - Double Nitrile Gloves - Impermeable Gown - Goggles - Head/Shoe Covers AssessQuantity->CorePPE No AssessQuantity->N95 Yes AssessSpill->AssessAerosol No FullFace Add Full-Face Respirator with Cartridges / SCBA AssessSpill->FullFace Yes N95->CorePPE FullFace->CorePPE

Caption: PPE selection workflow based on task-specific risk assessment.

Pillar 3: The Operational Plan: From Receipt to Disposal

A self-validating system ensures that safety protocols are integrated into every step of the chemical's lifecycle in the lab.

Receiving and Storage
  • Unpacking : Unpack shipments in a designated area, preferably inside a fume hood. An N95 respirator should be worn during unpacking as a precaution against container damage during transit.[10]

  • Inventory : Document the receipt and quantity of the material immediately.

  • Storage : Store 4-Phenoxy Levomethorphan in a securely locked, ventilated cabinet, clearly labeled as "High Potency Opioid."[3][6] Access should be restricted to authorized personnel only.

Safe Handling Workflow
  • Preparation :

    • Designate a specific area for handling, ideally within a chemical fume hood or glove box.

    • Ensure an opioid spill kit and an emergency eyewash/shower station are immediately accessible.

    • Post warning signs indicating that a potent opioid is in use.

  • Donning PPE : Put on all required PPE in the correct order (e.g., shoe covers, gown, head cover, inner gloves, goggles, respirator, outer gloves).

  • Handling :

    • Perform all manipulations that may generate dust or aerosols (e.g., weighing, transferring solids, preparing solutions) within a certified chemical fume hood or similar containment device.[12]

    • Use tools and techniques that minimize dust generation, such as using a spatula carefully and avoiding dropping solids.

  • Decontamination :

    • After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

    • Wipe down the exterior of the primary container before returning it to storage.

  • Doffing PPE :

    • Remove PPE in a manner that avoids self-contamination. The outer gloves are removed first, followed by the gown, shoe covers, etc. The respirator is typically removed last after leaving the immediate work area.

    • Dispose of all PPE as contaminated waste.

    • Wash hands thoroughly with soap and water after removing all PPE.[4]

Emergency Procedures
Scenario Immediate Action
Skin Contact Immediately remove contaminated clothing.[6] Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.
Inhalation Move the affected person to fresh air at once.[3] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services immediately.
Ingestion Rinse mouth with water.[3] Do NOT induce vomiting.[5] Seek immediate medical attention.
Spill Evacuate the immediate area. Secure the location and prevent entry. Wearing high-risk PPE (including a full-face respirator), cover the spill with an appropriate absorbent material from an opioid spill kit.[3] Collect all contaminated materials into a designated hazardous waste container.[3]
Safe Handling Workflow Diagram

Handling_Workflow Prep 1. Preparation (Designate Area, Spill Kit Ready) Don 2. Don PPE (Correct Sequence) Prep->Don Contain 3. Work in Containment (Fume Hood / Glove Box) Don->Contain Decon 4. Decontaminate (Surfaces & Equipment) Contain->Decon Doff 5. Doff PPE (Avoid Contamination) Decon->Doff Wash 6. Wash Hands Thoroughly Doff->Wash End End of Process Wash->End Disposal_Process cluster_type Categorize Waste cluster_action Action Waste Waste Generated Solid Solid (PPE, Wipes) Waste->Solid Liquid Liquid (Solvents, Rinses) Waste->Liquid Unused Unused Product Waste->Unused Bag Place in Labeled Hazardous Waste Bag Solid->Bag Container Collect in Labeled Liquid Waste Container Liquid->Container Deactivate Deactivate & Denature (e.g., Activated Carbon) [Two-Person Witness Rule] Unused->Deactivate Pickup Store for Pickup by Licensed Hazardous Waste Vendor Bag->Pickup Container->Pickup Deactivate->Bag

Caption: Decision-making process for the proper disposal of opioid-related waste.

By adhering to these stringent protocols, researchers can confidently and safely work with 4-Phenoxy Levomethorphan and other potent novel compounds, ensuring both personal safety and institutional compliance.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk assessment of new psychoactive substances Operating guidelines. [Link]

  • Pak, D. J., et al. (2024). Perioperative Opioid Usage Monitoring and Waste. National Center for Biotechnology Information. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Link]

  • The Interagency Board. Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2022). Risk assessment of new psychoactive substances (NPS). [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • United Nations Office on Drugs and Crime (UNODC). What are NPS?. [Link]

  • Daniels Health. (2024). How To Safely Dispose of Controlled Substances. [Link]

  • Avalere Health. Safe Disposal of Unused Controlled Substances. [Link]

Sources

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